Iomeprol intermediate-1
Description
The exact mass of the compound 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEGSAWWVYMWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998124 | |
| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76801-93-9 | |
| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76801-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5046WWA5VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Iomeprol intermediate-1?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Iomeprol intermediate-1, a key precursor in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iomeprol. This document details its chemical structure, physicochemical properties, and a comprehensive experimental protocol for its synthesis.
Chemical Structure and Identification
This compound is chemically known as 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . It is a tri-iodinated aromatic compound that serves as a crucial building block in the manufacturing of Iomeprol.
Chemical Formula: C₁₄H₁₈I₃N₃O₆
Molecular Weight: 705.02 g/mol
CAS Number: 76801-93-9
Synonyms: Iohexol Related Compound B, Ioversol Related Compound A
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and manufacturing settings.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 195°C (decomposes) | [2] |
| Boiling Point (Predicted) | 684.9 ± 55.0 °C | [2] |
| Density (Predicted) | 2.386 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.58 ± 0.46 | [1] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [2] |
Synthesis of this compound
The synthesis of this compound is a critical step in the overall production of Iomeprol. The most common and industrially significant method involves the iodination of a precursor molecule, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (also known as ABA).[3]
Experimental Protocol: Continuous Iodination Process
This protocol is based on a continuous process designed for large-scale industrial production, ensuring high purity and yield.[4]
Starting Material: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or its hydrochloride salt (ABA-HCl).[4]
Reagents and Solvents:
-
Iodine chloride (ICl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
A suitable quenching reagent (e.g., sodium bisulfite)
-
A suitable decolorizing reagent (e.g., activated carbon)
-
Water
Procedure:
-
Iodination:
-
The starting material, ABA or ABA-HCl, is continuously fed into a first reactor.
-
An aqueous solution of iodine chloride is simultaneously added to the reactor.
-
The reaction is maintained at a pH between approximately 2 and 3 by the controlled addition of hydrochloric acid.[4]
-
The temperature of the reactor is kept between 60°C and 90°C.[5]
-
-
Quenching:
-
The reaction mixture from the first reactor continuously flows into a second reactor.
-
A quenching reagent, such as sodium bisulfite, is added to stop the iodination reaction.[4]
-
-
Decolorization:
-
Crystallization:
-
The decolorized mixture moves to a fourth reactor where it is cooled to a temperature between 25°C and 45°C to induce crystallization of the product.[4]
-
-
Filtration and Washing:
-
The resulting slurry is continuously filtered to separate the crystalline this compound.
-
The crystals are washed with water to remove any remaining impurities.[4]
-
-
Drying:
-
The purified crystals are dried under appropriate conditions to yield the final product.
-
Synthesis Workflow Diagram
The following diagram illustrates the continuous synthesis process for this compound.
Caption: Continuous synthesis workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 5. This compound | 76801-93-9 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate in the synthesis of non-ionic X-ray contrast agents like iohexol and iodixanol, is a complex molecule whose efficient synthesis is of significant interest in the pharmaceutical industry.[1][2] These contrast agents are crucial for various diagnostic imaging procedures. This technical guide provides a detailed overview of the multi-step synthesis pathway of this compound, including experimental protocols and relevant data.
The overall synthesis can be logically divided into two main stages:
-
Formation of the core intermediate: 5-amino-2,4,6-triiodoisophthaloyl dichloride.
-
Amidation of the dichloride with 3-amino-1,2-propanediol to yield the final product.
Part 1: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl dichloride
The synthesis of this key intermediate begins with more readily available starting materials and involves nitration, reduction, iodination, and finally, chlorination.
Logical Workflow for Synthesis of the Core Intermediate
Caption: Synthesis pathway of the key intermediate.
Experimental Protocols
Step 1: Nitration of m-Isophthalic Acid to 5-Nitroisophthalic Acid
This step involves the electrophilic aromatic substitution of m-isophthalic acid.
-
Methodology: A common method involves using a nitrating mixture of sulfuric acid and nitric acid.[3] The ratio of sulfuric acid to nitric acid is typically around 3:1 to facilitate the formation of the nitronium ion (NO₂⁺).[3] The reaction is highly exothermic and requires careful temperature control.
Step 2: Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid
The nitro group is reduced to an amino group.
-
Methodology: Catalytic hydrogenation is a widely used method for this reduction.[4] This process typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[4] The reaction is monitored until the nitro group is completely reduced.
Step 3: Iodination of 5-Aminoisophthalic Acid
This is a crucial step where three iodine atoms are introduced to the aromatic ring.
-
Methodology 1: Using Iodine Monochloride: 5-Aminoisophthalic acid can be iodinated using iodine chloride.[2][5]
-
Methodology 2: Using Iodine and an Oxidizing Agent: An alternative, environmentally friendlier method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as iodic acid (HIO₃).[6][7][8] This reaction is typically carried out in an acidic aqueous medium.[6][9] The pH of the reaction medium is usually maintained between 0 and 3.[6][9]
Table 1: Iodination Reaction Parameters
| Parameter | Value | Reference |
| Reactants | 5-Aminoisophthalic acid, I₂, HIO₃ | [6][7] |
| Molar Ratio (Substrate:I₂:HIO₃) | 1 : 1.2 : 0.6 | [7][9] |
| Solvent | Water/Aqueous Acid (e.g., HCl, H₂SO₄) | [6][9] |
| pH | 0 - 3 | [6][9] |
| Temperature | 30°C | [7][9] |
| Reaction Time | ~19 hours | [7][9] |
Step 4: Chlorination of 5-Amino-2,4,6-triiodoisophthalic Acid
The final step in preparing the intermediate is the conversion of the carboxylic acid groups to acyl chlorides.
-
Methodology 1: Using Thionyl Chloride: 5-Amino-2,4,6-triiodoisophthalic acid is reacted with thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine or a tetraalkylammonium salt.[10][11][12] The reaction is typically performed in a solvent such as 1,2-dichloroethane.[10]
-
Methodology 2: Using Solid Phosgene (Triphosgene): An alternative method utilizes solid phosgene (bis(trichloromethyl) carbonate) as the chlorinating agent, which can be easier to handle than gaseous phosgene.[3][13] This reaction is often carried out in a solvent like dichloromethane with an initiator such as pyridine or triethylamine.[3][13]
Table 2: Chlorination Reaction with Thionyl Chloride
| Parameter | Value | Reference |
| Reactants | 5-Amino-2,4,6-triiodoisophthalic acid, Thionyl chloride, Pyridine | [10] |
| Solvent | 1,2-dichloroethane | [10] |
| Temperature | 70°C initially, then raised to 85°C | [10] |
| Reaction Time | ~8.5 hours | [10] |
| Yield | Approximately quantitative | [10] |
Part 2: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This final stage involves the amidation of the previously synthesized dichloride with 3-amino-1,2-propanediol.
Reaction Workflow
Caption: Final amidation step.
Experimental Protocol
Amidation Reaction
-
Methodology: The reaction involves the nucleophilic acyl substitution where the amino group of 3-amino-1,2-propanediol attacks the carbonyl carbon of the acyl chloride. The reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (a similar aminodiol) is a known process in the synthesis of related compounds, indicating a similar pathway for the target molecule.[14] The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the HCl byproduct.
-
Purification: The crude product often requires purification. A process for decolorizing the product involves the use of sodium dithionite at a pH above 4, followed by crystallization.[1]
Alternative Pathway: Iodination as a Later Step
An alternative synthesis route involves the amidation of 5-aminoisophthalic acid with 3-amino-1,2-propanediol first, to produce 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA).[2][5] This non-iodinated intermediate is then subjected to iodination, for example, using iodine chloride, to yield the final product.[2][5]
Table 3: Continuous Iodination of ABA
| Parameter | Value | Reference |
| Reactant | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) | [2][5] |
| Iodinating Agent | Iodine chloride | [2][5] |
| pH | 2 - 3 | [2][5] |
| Temperature | 60°C - 90°C | [2][5] |
| Process | Continuous flow reactor | [2][5] |
Summary of Key Properties
The final product, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a white to off-white solid.[15]
Table 4: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈I₃N₃O₆ | [16][17] |
| Molecular Weight | 705.02 g/mol | [16][17] |
| CAS Number | 76801-93-9 | [15][16] |
| Physical Form | White to off-white solid | [15] |
| Purity | 98% (typical) | [15] |
This guide provides a comprehensive overview of the synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, drawing from various established methods in the literature. The choice of a specific pathway and reaction conditions will depend on factors such as scale, available reagents, and desired purity of the final product.
References
- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 2. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]
- 3. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 4. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 5. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 6. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 7. EP2421819B1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 10. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]
- 11. WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 14. Buy 5-Amino-2,4,6-triiodoisophthaloyl dichloride | 37441-29-5 [smolecule.com]
- 15. 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 76801-93-9 [sigmaaldrich.com]
- 16. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C14H18I3N3O6 | CID 10395011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
The Pivotal Role of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in the Synthesis of Iomeprol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, low-osmolar iodinated contrast agent extensively used in diagnostic imaging to enhance the visibility of vascular structures and organs. The synthesis of such a complex molecule relies on a series of well-defined chemical transformations, with specific intermediates playing a crucial role in achieving the final product's desired purity, safety, and efficacy. This technical guide delves into the core of Iomeprol's synthesis by focusing on a key intermediate: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . This compound, identified by the CAS number 76801-93-9, serves as a foundational building block for the subsequent chemical modifications that lead to Iomeprol. This document will provide an in-depth overview of its synthesis, its conversion to Iomeprol, and the associated experimental protocols, alongside a discussion of the broader mechanisms at play in contrast media function and potential adverse reactions.
The Core Intermediate: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
The molecular structure of this intermediate, which will be referred to as "Intermediate-1" throughout this guide, is central to the synthesis of not only Iomeprol but also other non-ionic contrast agents like Iohexol and Ioversol.[1][2] Its synthesis is a critical step in the overall manufacturing process.
Synthesis of Intermediate-1
The industrial preparation of Intermediate-1 typically involves the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide.[3][4] A continuous process for this reaction has been developed to ensure efficiency and consistency in large-scale production.[3][4]
Experimental Protocol: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (Intermediate-1)
A detailed, multi-step experimental protocol for the synthesis of Intermediate-1 is outlined below, based on information from various patented processes.
-
Step 1: Amidation
-
Step 2: Reduction
-
The resulting mixture containing the intermediate 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is then catalytically hydrogenated in the presence of a palladium-on-carbon catalyst.[5]
-
This step reduces the nitro group to an amino group, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.[5]
-
-
Step 3: Iodination
-
Step 4: Purification
-
The crude product is purified to yield the final Intermediate-1.[5]
-
From Intermediate to Final Product: The Synthesis of Iomeprol
The conversion of Intermediate-1 to Iomeprol involves a series of chemical modifications of the amino group at the 5-position of the benzene ring. Several synthetic routes have been described, with a common pathway involving chloroacetylation, methylation, and subsequent hydrolysis/hydroxylation steps.[6][7]
Iomeprol Synthesis Workflow
The logical progression from the key intermediate to the final Iomeprol product can be visualized as a multi-step chemical synthesis workflow.
Experimental Protocols for Iomeprol Synthesis
The following protocols are synthesized from various patented methods to provide a comprehensive overview of the synthetic steps.
-
Step 1: Chloroacetylation of Intermediate-1
-
Dissolve 500g of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in 1000g of N,N-dimethylacetamide at room temperature with stirring.[8]
-
While maintaining the temperature below 60°C, add 500g of chloroacetyl chloride.[8]
-
After the addition, maintain the temperature between 50-60°C and continue stirring for 4 hours.[8]
-
Upon completion, concentrate the reaction mixture under vacuum below 65°C until dry to obtain the chloroacetylated intermediate.[8]
-
-
Step 2: Methylation
-
The chloroacetylated intermediate is then subjected to a methylation reaction.
-
This can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate and a solvent like acetone.[7]
-
The reaction is typically carried out at a temperature between 0-30°C for 6-12 hours.[7]
-
After the reaction, the mixture is concentrated, extracted with ethyl acetate, and concentrated again to yield the methylated intermediate.[7]
-
-
Step 3: Hydrolysis and Hydroxylation
-
The methylated intermediate undergoes ester hydrolysis, for example, using sodium hydroxide in a solvent mixture of methanol and water at 10-30°C.[7]
-
The resulting product is then subjected to a hydroxylation reaction to yield Iomeprol.[7]
-
One method involves dissolving the intermediate in methanol and water, adding a 30% aqueous sodium hydroxide solution, and reacting at 15°C for 4 hours.[8]
-
After the reaction, methanol is distilled off under reduced pressure.[8]
-
The final Iomeprol product is then purified through crystallization.
-
Quantitative Data from Synthesis
The efficiency of the synthesis is crucial for industrial production. The following table summarizes key quantitative data reported in various sources.
| Reaction Step | Reagents/Conditions | Yield | Purity | Reference |
| Acyl Chloride Reaction | 5-methylamino-2,4,6-triiodo m-phthalic acid, thionyl chloride, ethyl acetate, 50-80°C, 3-6 hours | - | - | [9] |
| Chloroacetylation | 5-methylamino-2,4,6-triiodo m-phthaloyl chloride, chloroacetyl chloride, N,N-dimethylacetamide, 50°C, 3 hours | 94% | - | [9] |
| Amidation | 5-[N-methyl-2-chloracetyl amido]-2,4,6-triiodo m-phthaloyl chloride, 3-amino-1,2-propanediol, triethylamine, N,N-dimethylacetamide, 20°C, 15 hours | 91% | - | [10] |
| Hydrolysis | - | 86% | - | [9] |
| Final Iomeprol | - | 95% | 99.8% | [8] |
Mechanism of Action and Safety Considerations
The primary function of iodinated contrast media like Iomeprol is to attenuate X-rays, thereby increasing the contrast of images in diagnostic procedures. This is a physical mechanism and does not involve interaction with specific signaling pathways for its diagnostic effect. However, understanding potential off-target effects and adverse reactions is critical for drug development professionals.
Potential Mechanisms of Hypersensitivity Reactions
Hypersensitivity reactions to iodinated contrast media can occur through both immune-mediated and non-immune-mediated pathways.
Ionic, high-osmolality contrast media can directly activate mast cells, while non-ionic, low-osmolality agents like Iomeprol have a lower incidence of such reactions.[11] However, non-IgE-mediated T-cell activation can still occur.[11] Non-immune-mediated reactions can involve direct activation of mast cells or the complement system.[11]
Conclusion
The synthesis of Iomeprol is a multi-step process that hinges on the successful preparation and purification of the key intermediate, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. Understanding the detailed experimental protocols and the quantitative aspects of each reaction step is paramount for researchers and professionals in drug development. While the diagnostic efficacy of Iomeprol is based on its physical properties, a thorough knowledge of the potential mechanisms underlying adverse reactions is essential for ensuring patient safety and for the continued development of improved contrast agents. This guide provides a foundational technical overview to aid in these endeavors.
References
- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 2. 76801-93-9 | CAS DataBase [m.chemicalbook.com]
- 3. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]
- 4. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 5. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 6. Synthesis method of iomeprol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]
- 10. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]
- 11. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Iomeprol intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Iomeprol intermediate-1, a critical component in the synthesis of the non-ionic X-ray contrast agent Iomeprol, is a compound of significant interest in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed examination of its synthesis and purification processes.
Chemical Identity and Physical Properties
This compound, scientifically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a white to off-white solid. It serves as a foundational building block for the final Iomeprol molecule. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76801-93-9 | [1] |
| Molecular Formula | C₁₄H₁₈I₃N₃O₆ | [2] |
| Molecular Weight | 705.02 g/mol | [2] |
| IUPAC Name | 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Synonyms | 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, Compound B | [2][3] |
| Physical Form | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Room Temperature | |
| Hydrogen Bond Donor Count | 7 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 8 | [2] |
| Topological Polar Surface Area | 165 Ų | [2] |
Synthesis and Purification: An Experimental Overview
The synthesis of this compound is a multi-step process that is crucial for the production of high-purity Iomeprol. While specific industrial protocols are proprietary, a general methodology can be outlined based on publicly available patent literature.
The synthesis of this compound typically involves the iodination of a precursor molecule, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. A logical workflow for this process is illustrated in the diagram below.
Caption: General synthesis workflow for this compound.
The following protocol is a representative example based on patent descriptions and should be adapted and optimized for specific laboratory conditions.[3]
Materials:
-
5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride
-
Deionized Water
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Iodine Chloride
-
Sodium Bisulphite
-
Sodium Dithionite
Procedure:
-
Dissolution: Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride in water at ambient temperature.
-
Initial pH Adjustment: Adjust the pH of the solution to approximately 3 using a 50% w/w aqueous sodium hydroxide solution.
-
Iodination: Heat the solution to 65-80°C. The tri-iodination is carried out by adding iodine chloride in multiple portions (e.g., four portions).
-
Iterative pH Adjustment: Before each addition of iodine chloride, adjust the pH of the reaction mixture to 2-3 with aqueous sodium hydroxide.
-
Quenching Excess Reagent: After the final addition of iodine chloride, react the excess reagent by adding sodium bisulphite.
-
Final pH Adjustment: Adjust the pH of the solution to a range of 4-6 with aqueous sodium hydroxide.
-
Decolorization: Add sodium dithionite to the solution to decolorize it, resulting in a solution of this compound.
Further purification steps, such as recrystallization, may be necessary to achieve the desired purity for subsequent synthesis steps.
Role in Iomeprol Synthesis
This compound is the direct precursor to 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A), which is then further processed to yield the final Iomeprol product. The amino group on the tri-iodinated benzene ring of this compound is the site of acetylation.
Caption: Logical relationship of this compound in the synthesis of Iomeprol.
Safety and Handling
This compound is associated with certain hazards. The following safety information is crucial for handling this compound in a laboratory or industrial setting.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a well-characterized molecule that plays a pivotal role in the synthesis of the widely used contrast agent, Iomeprol. A thorough understanding of its physical and chemical properties, as well as its synthesis and handling, is essential for researchers and professionals involved in the development and manufacturing of radiocontrast agents. The information presented in this guide provides a solid foundation for further research and application of this important chemical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of Iomeprol Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for Iomeprol intermediate-1, a key precursor in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iomeprol. The accurate characterization of this intermediate is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient.
Chemical Identity of this compound
-
Chemical Name: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
CAS Number: 76801-93-9
-
Molecular Formula: C₁₄H₁₈I₃N₃O₆
-
Molecular Weight: 705.02 g/mol
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on its chemical structure and publicly available information. Precise experimental data is often proprietary and can be obtained by acquiring a certified reference standard from chemical suppliers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1-8.3 | Triplet | 2H | Amide NH |
| ~5.5-6.0 | Broad Singlet | 2H | Aromatic Amino NH ₂ |
| ~4.5-5.0 | Broad Singlet | 4H | Hydroxyl OH (dihydroxypropyl) |
| ~3.4-4.2 | Multiplet | 10H | CH and CH ₂ of dihydroxypropyl groups |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168-172 | Amide C =O |
| ~150-155 | Aromatic C -NH₂ |
| ~100-110 | Aromatic C -H (if present, likely C5) |
| ~90-100 | Aromatic C -I |
| ~70-75 | C H(OH) of dihydroxypropyl |
| ~60-65 | C H₂(OH) of dihydroxypropyl |
| ~40-45 | N-C H₂ of dihydroxypropyl |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching (hydroxyl and amine/amide) |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1640 | Strong | C=O stretching (amide I) |
| ~1550 | Strong | N-H bending (amide II) |
| 1335-1250 | Medium | C-N stretching (aromatic amine) |
| ~1100 | Strong | C-O stretching (alcohols) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Type |
| 705.8409 | [M+H]⁺ (Monoisotopic) |
| 727.8228 | [M+Na]⁺ (Monoisotopic) |
| 704.8330 | [M] (Exact Mass)[1] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required to obtain a good spectrum.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Set the mass range to cover the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass. Analyze the fragmentation pattern if MS/MS data is acquired to confirm the structure.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical intermediate like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Solubility Profile of Iomeprol Intermediate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Iomeprol intermediate-1, chemically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The solubility of this key intermediate is a critical parameter in the synthesis and purification of Iomeprol, a widely used non-ionic X-ray contrast agent. Understanding its behavior in various solvents is essential for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).
Quantitative Solubility Data
The publicly available quantitative solubility data for this compound is limited. However, based on product specifications from commercial suppliers and inferences from synthetic procedures described in patent literature, the following table summarizes its solubility profile.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (70.92 mM) | Soluble, requires sonication. Solubility is sensitive to the hygroscopic nature of DMSO; use of newly opened solvent is recommended. | [1] |
| Water | Data not available | Mentioned as a solvent in purification steps, suggesting some degree of solubility.[2][3] | |
| Methanol | Data not available | Used as a solvent for dissolving the crude product and in recrystallization, indicating solubility.[2][3] | |
| Ethanol | Data not available | Employed in recrystallization processes, implying it is a suitable solvent for purification.[2] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis
The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound. This method, widely accepted in pharmaceutical development, involves saturating a solvent with the compound and then quantifying the dissolved amount using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, water, methanol, ethanol)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
-
Analytical balance
2. Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for HPLC analysis.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. A validated HPLC method should be used for the quantification of this compound. A method for the final product, Iomeprol, which could be adapted, involves a reversed-phase column and UV detection at 245 nm.[4]
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation of Solubility: Calculate the original solubility in the saturated solution by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
This comprehensive approach to determining the solubility of this compound provides a robust framework for researchers and professionals in drug development. While quantitative data remains sparse in public literature, the provided experimental protocol offers a reliable method for generating this critical information in-house. A thorough understanding of the solubility characteristics is paramount for the efficient and controlled synthesis of Iomeprol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]
- 3. CN106316878A - Preparation method of iomeprol impurity - Google Patents [patents.google.com]
- 4. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Contrast Agent: An In-depth Technical Guide to the Discovery and Synthesis of Iomeprol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol, a non-ionic, monomeric, tri-iodinated contrast agent, is a cornerstone of modern diagnostic imaging, enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1][2] Its development marked a significant advancement in the field of radiology, offering a compound with lower osmolality and viscosity compared to its predecessors, leading to improved patient tolerance and safety.[3][4] Developed by the Italian pharmaceutical company Bracco, Iomeprol has become a widely used tool in angiography and other diagnostic procedures.[1][3] This technical guide delves into the history of its discovery and provides a detailed exploration of the chemical synthesis pathways that have been developed for its production.
The journey to Iomeprol is rooted in the broader history of the development of non-ionic contrast media. The pioneering work of the Swedish radiologist Torsten Almén, who conceptualized non-ionic contrast agents to reduce the severe pain and toxicity associated with the ionic compounds used in the 1960s, laid the groundwork for this class of diagnostic drugs.[5] The first non-ionic contrast medium was introduced in 1974, paving the way for subsequent generations of safer and more effective agents like Iomeprol.[6]
The Core Structure: 5-Amino-2,4,6-triiodoisophthalic Acid
The synthesis of Iomeprol, like many other non-ionic X-ray contrast agents, revolves around a central molecular scaffold: 5-amino-2,4,6-triiodoisophthalic acid.[7] This key intermediate provides the tri-iodinated benzene ring responsible for the radiopaque properties of the final compound. The synthesis of this crucial building block has been a subject of considerable research to optimize yield and purity.
Experimental Protocol: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid
A common method for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid involves the iodination of 5-aminoisophthalic acid. The following protocol is a representative example:
-
Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, 5-aminoisophthalic acid (3.86 g, 27.6 mmol) is dissolved in water (129.42 g).[8]
-
pH Adjustment: The pH of the solution is adjusted to 1 with 96% sulfuric acid (2 mL, 35.3 mmol).[8]
-
Iodination: Solid iodine (8.42 g, 33.2 mmol) is added to the mixture, which is then heated to 72 °C in an oil bath. An 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) is slowly added via a syringe pump over 5.2 hours.[8]
-
Reaction Completion and Isolation: The reaction is continued at 72 °C for an additional hour. The mixture is then cooled to room temperature and filtered. The resulting solid is washed with water and dried to yield 5-amino-2,4,6-triiodoisophthalic acid.[8]
| Parameter | Value | Reference |
| Starting Material | 5-aminoisophthalic acid | [8] |
| Key Reagents | Iodine, Iodic Acid, Sulfuric Acid | [8] |
| Solvent | Water | [8] |
| Reaction Temperature | 72 °C | [8] |
| Reaction Time | 6.2 hours | [8] |
| Yield | 82.6% | [8] |
| Purity (HPLC) | >99.9% | [8] |
The Synthesis of Iomeprol: A Step-by-Step Approach
The conversion of 5-amino-2,4,6-triiodoisophthalic acid into Iomeprol involves a multi-step chemical synthesis. Several synthetic routes have been patented and developed, with variations in reagents and reaction conditions aimed at improving efficiency, reducing costs, and ensuring process stability.[3][9] A prevalent pathway involves the initial conversion of the dicarboxylic acid to its more reactive dichloride derivative.
Experimental Protocol: Preparation of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride
The conversion of 5-amino-2,4,6-triiodoisophthalic acid to the corresponding acid chloride is typically achieved using a chlorinating agent like thionyl chloride.[7]
-
Reaction with Thionyl Chloride: 5-amino-2,4,6-triiodoisophthalic acid is reacted with thionyl chloride. The reaction is mildly endothermic and often requires heating above 50 °C in the presence of a catalyst such as DMF to achieve a reasonable reaction rate.[7]
-
Workup: After the reaction is complete, excess thionyl chloride can be removed by distillation under reduced pressure. The crude product is then dissolved in a solvent like toluene, and the solvent is distilled off to remove any remaining traces of thionyl chloride.[7]
-
Hydrolysis: The amino group also reacts with thionyl chloride to form an N-sulfinyl intermediate. A hydrolysis step is therefore required during workup to convert this intermediate back to the free amine and isolate the desired 5-amino-2,4,6-triiodoisophthaloyl dichloride.[7]
Following the preparation of the acid chloride, the synthesis proceeds through a series of acylation, methylation, and amidation reactions to build the final Iomeprol molecule.
A Common Synthetic Pathway for Iomeprol
One of the documented synthetic routes for Iomeprol is outlined below.[9]
Caption: A representative synthetic pathway for Iomeprol.
Experimental Protocol: Key Steps in Iomeprol Synthesis
The following sections detail the methodologies for the key transformations in the synthesis of Iomeprol.
1. Acylation and Methylation:
-
Acylation: The 5-amino group of the dichloride intermediate is acylated using acetoxyacetyl chloride.[9]
-
Methylation: The resulting secondary amide is then methylated, for example, using iodomethane.[9]
2. Amidation:
-
The N-methylated dichloride intermediate is condensed with 3-amino-1,2-propanediol to form the corresponding bis-amide.[9]
3. Deacetylation (Hydrolysis):
-
The final step is the deacetylation of the acetoxy group to yield the free hydroxyl group of the glycolamido side chain. This is typically achieved by hydrolysis with an alkali metal hydroxide.[9]
An alternative synthesis strategy starts with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide as the starting material and proceeds through chloroacetylation, methylation, hydrolysis, and hydroxylation reactions.[3] This approach avoids the use of thionyl chloride and acetoxy acetyl chloride, which can present challenges in industrial-scale production.[9][10]
| Step | Key Reagents | Intermediate | Yield | Purity (HPLC) | Reference |
| Chloroacetylation & Methylation | Chloroacetyl chloride, Dimethyl sulfate | 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo-m-phthaloyl chloride | 94% | - | [11] |
| Hydroxylation & Final Purification | Sodium acetate, Ethanol | Iomeprol | 66% | 99.1% | [9] |
Logical Workflow of Iomeprol Synthesis
The overall logic of the synthesis is to build the complex side chains onto the pre-formed tri-iodinated aromatic core.
Caption: Logical workflow of Iomeprol synthesis.
Conclusion
The discovery and development of Iomeprol represent a significant achievement in the field of medicinal chemistry and diagnostic medicine. The synthetic routes to this important contrast agent have been refined over time to enhance efficiency, safety, and scalability. The core of the synthesis lies in the construction of a highly substituted tri-iodinated benzene ring, followed by the strategic introduction of hydrophilic side chains that impart the desired physicochemical properties of low osmolality and viscosity. The detailed experimental protocols and synthetic pathways presented in this guide offer valuable insights for researchers and professionals involved in the development of pharmaceuticals and contrast media. The continued optimization of these synthetic processes will be crucial in ensuring the wide availability of this essential diagnostic tool.
References
- 1. arviatechnology.com [arviatechnology.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis method of iomeprol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Iomeprol - Wikipedia [en.wikipedia.org]
- 5. Torsten Almén (1931-2016): the father of non-ionic iodine contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrast media | Radiology Key [radiologykey.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
- 11. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Iomeprol Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key starting materials and synthetic routes for producing Iomeprol intermediate-1, identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This crucial intermediate is a cornerstone in the synthesis of Iomeprol, a widely used non-ionic X-ray contrast agent. This document outlines two primary synthetic pathways, complete with detailed experimental protocols and a comparative analysis of the quantitative data available from patent literature.
Introduction to this compound
This compound, with the chemical name 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a tri-iodinated aromatic compound. Its synthesis is a critical step in the overall manufacturing process of Iomeprol. The efficiency and purity of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Two principal synthetic strategies have been identified for the preparation of this intermediate, each with distinct starting materials and reaction conditions.
Synthetic Pathways to this compound
There are two primary routes for the synthesis of this compound:
-
Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride: This classic approach involves the reaction of a pre-iodinated aromatic ring with 3-amino-1,2-propanediol.
-
Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA): This route builds the diamide side chains first, followed by the iodination of the benzene ring.
Below are the detailed experimental protocols for each of these key synthetic routes.
Experimental Protocols
Route 1: Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride
This method starts with the conversion of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid to its more reactive dichloride derivative, which is then reacted with 3-amino-1,2-propanediol.
Step 1a: Synthesis of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride
A related precursor, 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, is synthesized from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride. 100 g (0.168 mol) of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride is suspended in 500 g of glacial acetic acid at 60°C. To this suspension, 60 g (0.50 mol) of thionyl chloride is slowly added. The reaction is allowed to proceed for 3 hours. After cooling, the resulting precipitate is collected by filtration. The solid is washed first with acetic acid and then with water to yield the desired product.
Step 1b: Amidation with 1-amino-2,3-propanediol
In a separate vessel, 370.4 g (0.58 mol) of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride is dissolved in 741.0 g of dimethylacetamide (DMA). To this solution, 122.0 g (1.20 mol) of 100% (w/w) triethylamine is added. A solution of 109.32 g (1.2 mol) of 1-amino-2,3-propanediol in DMA is then added dropwise over two hours at a temperature of 0°C. The reaction is maintained at 25°C for 7 hours to ensure completion. The precipitated triethylamine hydrochloride is removed by filtration. The DMA is then distilled off under vacuum (12 mmHg) at 92°C to yield the crude product, which would be a protected form of the target intermediate.
Route 2: Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA)
This synthetic route involves the initial synthesis of the non-iodinated precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA), followed by an iodination step.
Step 2: Iodination of ABA
In an industrial-scale synthesis, 754 kg (2.07 kmol) of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride is dissolved in 2430 L of water at ambient temperature. The pH of the solution is adjusted to approximately 3 using a 50% (w/w) aqueous sodium hydroxide solution. The tri-iodination is carried out by adding a total of 6.37 kmol of iodine chloride in four portions, while maintaining the reaction temperature between 65-80°C. Before each addition of iodine chloride, the pH is readjusted to 2-3 with aqueous sodium hydroxide. Any excess iodine chloride is subsequently quenched by the addition of 15-20 kg (0.08-0.10 kmol) of sodium bisulphite. The pH is then adjusted to 4-6 with aqueous sodium hydroxide. For decolorization, 10 kg (0.06 kmol) of sodium dithionite is added to the process solution.[1]
Quantitative Data Summary
The following table summarizes the quantitative data extracted from the described synthetic protocols for this compound.
| Parameter | Route 1 (Amidation) | Route 2 (Iodination) |
| Starting Material | 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA) |
| Key Reagent | 1-amino-2,3-propanediol | Iodine chloride |
| Solvent | Dimethylacetamide (DMA) | Water |
| Reaction Temperature | 0°C to 25°C | 65°C to 80°C |
| Reaction Time | 7 hours | Not specified |
| pH | Not specified | 2 to 3 |
| Yield | Not explicitly stated for the final intermediate | 73-81% (crude), 66-71% (purified)[2] |
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical workflow for the two primary synthetic routes leading to this compound.
This guide has detailed the primary synthetic pathways for this compound, providing both qualitative and quantitative insights into the manufacturing processes. The choice of a particular synthetic route in an industrial setting would likely depend on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification. For researchers and drug development professionals, understanding these synthetic strategies is crucial for process optimization and the development of new, more efficient methods for the production of Iomeprol and other related contrast agents.
References
Methodological & Application
Synthesis Protocol for Iomeprol Intermediate-1: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of Iomeprol intermediate-1, chemically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This intermediate is a crucial precursor in the industrial production of non-ionic X-ray contrast agents such as Iomeprol, Iohexol, and Iodixanol.[1][2][3] The protocol is compiled from established industrial processes outlined in patent literature and is intended for research and development purposes.
Overview of the Synthesis Pathway
The synthesis of this compound involves the tri-iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (also referred to as ABA) or its hydrochloride salt (ABA-HCl) using an iodinating agent, followed by a series of purification steps.[1][3] The overall reaction scheme is a critical step in the multi-step chemical synthesis of several widely used contrast media.[1][3]
Experimental Protocol
This protocol details a batch process for the synthesis and purification of this compound.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide HCl (ABA-HCl) | C14H20ClN3O6 | 365.78 |
| Iodine Chloride (ICl) | ICl | 162.35 |
| Sodium Hydroxide (50% w/w aqueous solution) | NaOH | 40.00 |
| Sodium Bisulphate | NaHSO3 | 104.06 |
| Sodium Dithionite | Na2S2O4 | 174.11 |
| Deionized Water | H2O | 18.02 |
2.2. Synthesis Procedure
The synthesis is a multi-step process involving iodination, quenching, decolorization, crystallization, and isolation.
Step 1: Iodination
-
In a suitable reaction vessel, dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride (ABA-HCl) in deionized water at ambient temperature.[2]
-
Adjust the pH of the solution to approximately 3 using a 50% (w/w) aqueous sodium hydroxide solution.[2]
-
Heat the reaction mixture to a temperature between 65-80°C.[2]
-
The tri-iodination is achieved by the portion-wise addition of iodine chloride. Before each addition, ensure the pH is maintained between 2 and 3 by adding aqueous sodium hydroxide as needed.[1][2][3]
Step 2: Quenching
-
After the final addition of iodine chloride and confirmation of reaction completion, quench the excess iodine chloride by adding sodium bisulphate.[2]
Step 3: Decolorization
-
Adjust the pH of the quenched reaction mixture to a range of 4 to 6 with aqueous sodium hydroxide.[2]
-
Add sodium dithionite to the solution to decolorize the process solution.[2] This step is crucial for removing colored impurities, such as azo dimers, by converting them to their hydrazo counterparts, which can be separated during crystallization.[2]
Step 4: Crystallization, Filtration, and Washing
-
Induce crystallization by cooling the decolorized reaction mixture to a temperature between 25°C and 45°C.[1]
-
Collect the precipitated crystals of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide by filtration.[1]
-
Wash the isolated crystals with deionized water to remove residual impurities.[1]
-
Dry the final product under appropriate conditions to obtain pure this compound.
Process Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Caption: Purification pathway for this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and reagents based on the provided literature. Note that specific quantities may vary depending on the scale of the reaction.
| Parameter | Value | Reference |
| Starting Material | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide HCl (ABA-HCl) | [2] |
| Iodinating Agent | Iodine Chloride (ICl) | [2] |
| Iodination pH | 2 - 3 | [1][2] |
| Iodination Temperature | 60 - 90°C (specifically 65-80°C in an example) | [1][2] |
| Quenching Reagent | Sodium Bisulphate | [2] |
| Decolorization pH | Above 4 (specifically 4-6 in an example) | [1][2] |
| Decolorizing Reagent | Sodium Dithionite | [2] |
| Crystallization Temperature | 25 - 45°C | [1] |
Concluding Remarks
This protocol provides a detailed framework for the synthesis of this compound. Researchers should note that the described process is derived from industrial-scale patents and may require optimization for laboratory-scale synthesis. Appropriate analytical techniques, such as HPLC and NMR, should be employed to monitor the reaction progress and confirm the purity of the final product. Adherence to standard laboratory safety procedures is paramount when handling the chemical reagents involved in this synthesis.
References
- 1. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]
- 2. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 3. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
Application Notes and Protocols: Amidation of 5-Aminoisophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisophthalic acid (5-AIPA) is a trifunctional aromatic compound featuring an amine group and two carboxylic acid moieties. This unique structure makes it a highly valuable building block in medicinal chemistry and materials science. The ability to selectively perform amidation reactions on its carboxylic acid groups allows for the synthesis of a diverse range of derivatives with significant applications. These derivatives are crucial intermediates in the manufacturing of pharmaceuticals, most notably as precursors to non-ionic X-ray contrast agents like Iohexol, and also serve as ligands for creating metal-organic frameworks (MOFs) and specialty polymers.[1][2]
This document provides detailed protocols for the synthesis of the 5-AIPA precursor and its subsequent amidation to form functionalized derivatives.
Part 1: Synthesis of 5-Aminoisophthalic Acid (Precursor)
The most common route to 5-AIPA is the reduction of 5-nitroisophthalic acid. Several reliable methods have been established, offering high yields and purity.
Protocol 1.1: Reduction using Hydrazine Hydrate and Raney Nickel
This method provides a high yield and purity under relatively mild conditions.[1][3]
Experimental Workflow:
Caption: Workflow for 5-AIPA synthesis via catalytic reduction.
Methodology:
-
In a four-neck flask equipped with a mechanical stirrer and thermometer, dissolve 5-nitroisophthalic acid (1.0 eq.) and sodium hydroxide (4.0 eq.) in water (approx. 9.5 L/mol of acid).[3]
-
Stir the mixture for 1 hour until the solution is clear.
-
Add Raney Nickel catalyst (approx. 10g per mole of acid).[3]
-
Slowly raise the temperature to 30-35°C.
-
Add 80% hydrazine hydrate (2.0 eq.) dropwise over 30 minutes, maintaining the temperature at 30-35°C.[3]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a white solid.[3]
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-aminoisophthalic acid.
Protocol 1.2: Reduction using Sodium Disulfide
This method is an alternative that also provides high yield and purity and avoids the use of heavy metal catalysts during the reduction step.[4]
Methodology:
-
In a reactor, dissolve sodium carbonate (0.6-0.73 parts by weight) in water (4-5 parts by weight).
-
Add 5-nitroisophthalic acid (1 part by weight) and stir until fully dissolved.
-
Heat the solution to 90-98°C.
-
Over 30 minutes, add a 20-25% aqueous solution of sodium disulfide (molar ratio of 0.6-0.75 to the nitro-acid).[4]
-
Reflux the mixture for 2.5-3 hours.
-
Filter the hot solution to collect the filtrate.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.0-3.5 to precipitate the product.[4]
-
Filter, wash with cold water, and dry the resulting off-white crystalline powder.
Data Summary: 5-AIPA Synthesis
| Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, NH₄OH | 50 | 1 | 99.4 | 100.0 | [5] |
| Hydrazine Reduction | N₂H₄·H₂O, Raney Ni | 30-35 | 1.5 | 95.0 | 99.7 | [1][3] |
| Disulfide Reduction | Na₂S₂ | 90-98 | 2.5-3 | 97.0 | >99.0 | [4] |
Part 2: Amidation Reactions of 5-Aminoisophthalic Acid Derivatives
The formation of an amide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[6] For 5-AIPA, this can be achieved through several standard protocols common in medicinal chemistry. The choice of method may depend on the amine's reactivity and the desired selectivity between the two carboxylic acid groups.
Protocol 2.1: Direct Amide Coupling using EDC/HOBt
This is a widely used method for forming amide bonds under mild conditions. It involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.[6][7][8]
Logical Diagram of EDC/HOBt Coupling:
Caption: Activation pathway for 5-AIPA using EDC and HOBt.
Methodology:
-
Dissolve 5-aminoisophthalic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add HOBt (1.2-1.5 eq.) and EDC·HCl (1.2-1.5 eq.) to the solution.[8]
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.[8]
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).[8]
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2.2: Acyl Chloride Formation followed by Amination
For less reactive amines or when a more robust activation is needed, converting one or both carboxylic acid groups to highly reactive acyl chlorides can be effective. This method is described in patents for creating related derivatives.[9]
Methodology:
-
Esterification (Optional but Recommended for Selectivity): To achieve mono-amidation, first perform a partial saponification of a diester derivative of 5-AIPA to yield a mono-ester, mono-acid compound.[9]
-
Acyl Chloride Formation: Suspend the 5-AIPA derivative (1.0 eq.) in a solvent like toluene with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.1-2.2 eq., depending on mono- or di-substitution) dropwise at 0°C.
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.
-
Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used immediately without further purification.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF) and cool to 0°C.
-
Add a solution of the desired amine (1.0-1.1 eq.) and a non-nucleophilic base like TEA or pyridine (1.1-1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work up the reaction as described in Protocol 2.1 (quenching, extraction, washing, and purification).
Data from Derivative Synthesis Examples
The following table summarizes conditions for preparing related derivatives, which can serve as a starting point for amidation reactions.
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| 4-Chloro-5-nitroisophthalic acid | Thiophenol, NaHCO₃ | Aqueous | 85°C, 3.5 h | 5-Nitro-4-phenylthioisophthalic acid | [9] |
| 5-Nitro-4-phenylthioisophthalic acid | FeSO₄, NH₄OH | Aqueous | Steam bath, 30 min | 5-Amino-4-phenylthioisophthalic acid | [9] |
| Diethyl 4-chloro-5-nitroisophthalate | Aniline | Water | Reflux, 5 h | Diethyl 4-anilino-5-nitroisophthalate | [9] |
Part 3: Applications of 5-Aminoisophthalic Acid Amides
The amide derivatives of 5-AIPA are critical for developing advanced molecules in multiple scientific fields.
-
Pharmaceutical Intermediates : The primary application is in the synthesis of non-ionic iodinated X-ray contrast agents.[10] The core 5-AIPA structure is first iodinated and then the carboxyl groups are converted to amides using amino alcohols, which imparts high water solubility and low osmolality, reducing side effects.[11] Additionally, certain derivatives have shown pronounced diuretic and saluretic activity.[9]
-
Polymer Synthesis : 5-AIPA can be used as a monomer to prepare specialty polymers like polyamides and poly(benzimidazole-co-aniline) through condensation polymerization.[12] The amino and carboxylic acid groups provide reactive sites for polymer chain growth.
-
Metal-Organic Frameworks (MOFs) : The rigid structure and multiple coordination sites (amine and carboxylates) of 5-AIPA make it an excellent organic linker for constructing porous MOFs. These materials have applications in gas storage, separation, and catalysis.[1][2]
Part 4: Characterization
The synthesized 5-AIPA amides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the formation of the amide bond.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic functional group vibrations, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H bands.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the final product.
-
Melting Point : To assess the purity of the synthesized compound. 5-AIPA itself has a melting point greater than 300°C.[1]
References
- 1. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 5. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 12. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Performance Liquid Chromatography (HPLC) Method for Monitoring the Synthesis of Iomeprol Intermediate-1
Introduction
In the synthesis of Active Pharmaceutical Ingredients (APIs) such as Iomeprol, a non-ionic, iodinated X-ray contrast medium, rigorous in-process monitoring is crucial to ensure reaction completion, minimize impurity formation, and optimize yield. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for this purpose.[1][2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative monitoring of the synthesis of a key precursor, "Iomeprol intermediate-1," allowing for timely decisions during the manufacturing process.
Reversed-phase HPLC is the dominant mode in pharmaceutical analysis, separating compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1][3] This method provides the necessary specificity and sensitivity to resolve the starting materials, this compound, the final Iomeprol product, and any related impurities on a single chromatogram. The data generated is vital for reaction endpoint determination and for ensuring the quality of the intermediate before proceeding to the next synthetic step.
Principle of the Method
The method employs a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). This setup is ideal for separating the polar, water-soluble compounds involved in the Iomeprol synthesis.[4] Detection is performed using a UV detector, as the aromatic, iodinated structure of the analyte and related species provides strong chromophores. Quantification is based on the external standard method, comparing the peak area of this compound in the reaction sample to that of a certified reference standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ACE C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Data Acquisition System | Empower™, Chromeleon™, or equivalent |
2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (80:20 v/v) is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.
-
Working Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.
3. Sample Preparation Protocol
Proper sample preparation is critical for accurate and reproducible results.[5]
-
Sampling: Carefully withdraw a representative sample (e.g., 100 µL) from the reaction vessel at a specified time point.
-
Quenching (if necessary): Immediately quench the reaction by diluting the sample in a pre-determined volume of a suitable solvent to stop the chemical transformation.
-
Dilution: Transfer the quenched sample to a 10 mL volumetric flask. Dilute to volume with the diluent. The dilution factor should be chosen to ensure the final concentration of the intermediate is within the linear range of the method (e.g., around 50 µg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[3][6]
-
Analysis: Transfer the filtrate to an HPLC vial for injection.
4. Method Validation Synopsis
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8][9]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (starting materials, by-products, final product) is demonstrated by achieving baseline resolution between all relevant peaks.
-
Linearity: Assessed over a range of concentrations (e.g., 10 µg/mL to 100 µg/mL) by preparing a series of dilutions from the stock standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by spiking a placebo mixture with known amounts of the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Evaluated by performing six replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[9]
Data Presentation
Table 1: System Suitability Test Results
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | 15.2 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Chromatographic Resolution of Key Components
This table demonstrates the method's ability to separate the intermediate from its related substances.
| Compound | Retention Time (min) | Resolution (Rs) vs. Intermediate-1 |
| Starting Material | 8.5 | 8.2 |
| This compound | 15.2 | - |
| Potential By-product | 16.8 | 2.5 |
| Iomeprol (Final Product) | 22.1 | 7.1 |
Table 3: Monitoring of a Hypothetical Synthesis Reaction
This table illustrates the application of the method to track the progress of the synthesis over time.
| Reaction Time (hours) | Starting Material (% Area) | This compound (% Area) | Iomeprol (% Area) |
| 0 | 98.5 | 0.5 | 0.0 |
| 2 | 45.2 | 52.1 | 1.1 |
| 4 | 10.8 | 85.3 | 2.5 |
| 6 | 1.2 | 92.5 | 4.8 |
| 8 | < 0.1 | 88.1 | 10.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Mandatory Visualization
Caption: Workflow for HPLC monitoring of this compound synthesis.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. asianjpr.com [asianjpr.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. hpst.cz [hpst.cz]
- 5. organomation.com [organomation.com]
- 6. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Purification of Crude Iomeprol Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging. The synthesis of Iomeprol involves several intermediate compounds, with the purity of each intermediate being critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of a key precursor, commonly referred to as Iomeprol intermediate-1, which is chemically known as 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
The purification of this crude intermediate is essential to remove unreacted starting materials, by-products, and inorganic salts. The primary techniques employed for this purpose are crystallization, ion-exchange chromatography, and activated carbon treatment. These methods can be used individually or in combination to achieve the desired high purity of ≥99%.
Purification Techniques Overview
Several methods have been established for the purification of crude this compound and its immediate precursors. The choice of method or combination of methods depends on the impurity profile of the crude material and the desired final purity.
-
Crystallization/Recrystallization: This is a robust and widely used technique for purifying Iomeprol intermediates. It is particularly effective for removing inorganic salts, thus obviating the need for ion-exchange resins in some processes. The selection of an appropriate solvent system is crucial for achieving high yield and purity.
-
Ion-Exchange Chromatography: This technique is employed to remove ionic impurities. A combination of cation and anion exchange resins can be used to effectively eliminate charged species from the intermediate solution.
-
Activated Carbon Treatment: Activated carbon is utilized for decolorization and the removal of various organic impurities through adsorption.
Quantitative Data Summary
The following tables summarize quantitative data extracted from various synthesis and purification protocols for Iomeprol and its intermediates.
Table 1: Purity and Yield Data for Iomeprol Intermediate Purification
| Purification Method | Starting Material | Solvent System | Purity Achieved (HPLC) | Yield | Reference |
| Recrystallization (twice) | Crude Iomeprol | 2-Methoxyethanol/Butanol | > 99% | 55.1% | [1] |
| Crystallization | Crude Iomeprol | Methanol/Water, then 2-Butanol | 99.3% | 4.17 g | [2] |
| Crystallization | Crude Iomeprol | Methanol/Water, then 2-Butanol | 99.1% | 4.21 g | [2] |
| Ion-Exchange and Crystallization | 5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | Methanol/Water for IEC, Butanol for Crystallization | Not Specified | 38 g | [3] |
Table 2: Solvent Ratios in Crystallization Processes
| Intermediate | Solvent 1 | Solvent 2 | Solvent 3 | Ratio/Conditions | Reference |
| 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Methanol | Water | - | Maintain >75% (v/v) water and <25% (v/v) methanol in the mother liquor. | [4] |
| Crude Iomeprol | Methanol | Water | 2-Butanol | 25 mL Methanol, 10 mL Water, then add 20 mL 2-Butanol. | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from methods described for the purification of crude Iomeprol.
Objective: To purify crude this compound by removing inorganic salts and other impurities through crystallization.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
2-Butanol
-
Reflux apparatus
-
Filtration system (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in a mixture of methanol and water (e.g., 25 mL methanol and 10 mL water for a small-scale batch) in a round-bottom flask.[2]
-
Heat the mixture to approximately 50°C to ensure complete dissolution.[2]
-
Add 2-butanol (e.g., 20 mL) to the solution.[2]
-
Heat the mixture to reflux at approximately 90°C and maintain for 3 hours with stirring.[2]
-
After the reflux period, cool the mixture to room temperature to allow for the formation of crystals.
-
Filter the resulting crystals using a Büchner funnel.
-
Wash the crystals with a small amount of cold 2-butanol.[2]
-
Dry the purified crystals under reduced pressure at 90°C for 12 hours.[2]
-
Assess the purity of the final product using HPLC. A purity of over 99% is expected.[1][2]
Protocol 2: Purification using Ion-Exchange Resins followed by Crystallization
This protocol is based on the purification of a closely related Iomeprol precursor and can be adapted for intermediate-1.
Objective: To remove ionic impurities and purify the intermediate using a combination of ion-exchange chromatography and crystallization.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Amberlite IR 120H (Cation exchange resin)[3]
-
Dowex 1x4 (Anion exchange resin)[3]
-
Butanol
-
Rotary evaporator
-
Chromatography column or batch treatment vessel
Procedure:
-
Dissolve the crude intermediate in methanol.
-
Filter off any undissolved material.
-
Add water to the methanol solution (e.g., 125 mL methanol followed by 30 mL water).[3]
-
Ion-Exchange Treatment:
-
Filter off the ion-exchange resins.
-
Adjust the pH of the filtrate if necessary (e.g., to 4.9).[3]
-
Remove the solvents (methanol and water) in vacuo using a rotary evaporator to obtain an oily residue.[3]
-
Crystallization:
-
Filter the crystals and wash with a small amount of cold butanol.
-
Dissolve the purified crystals in a minimal amount of water and then evaporate the water in vacuo to yield the final product.[3]
Protocol 3: Decolorization using Activated Carbon
This is a general protocol for removing colored impurities.
Objective: To decolorize the intermediate solution using activated carbon.
Materials:
-
Solution of this compound in a suitable solvent (e.g., water or methanol/water)
-
Powdered activated carbon (gac)
-
Filtration system with a fine filter (e.g., Celite pad)
Procedure:
-
Dissolve the crude or partially purified intermediate in a suitable solvent such as water.[5]
-
Add a small amount of powdered activated carbon to the solution (e.g., 1.8g for a solution in 150mL water).[5]
-
Heat the mixture to reflux for 30 minutes with stirring.[5]
-
Hot-filter the solution through a pad of Celite to remove the activated carbon.
-
The resulting filtrate should be colorless. This solution can then be carried forward to a crystallization step.
Diagrams
Caption: General purification workflow for crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. prepchem.com [prepchem.com]
- 4. EP2281791A1 - Solvent reduction in crystallisation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 5. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: Large-Scale Synthesis of Iomeprol Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, low-osmolar iodinated contrast agent used in diagnostic imaging. A key precursor in its synthesis is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, referred to as Iomeprol intermediate-1. The efficient and scalable synthesis of this intermediate is crucial for the cost-effective production of Iomeprol. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on two common synthetic routes: one starting from dimethyl 5-nitroisophthalate and another from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA).
Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as a multi-step chemical process. The following diagram illustrates the key stages involved in a common synthetic pathway.
Caption: Synthetic routes for this compound.
Experimental Protocols
Route 1: Synthesis from Dimethyl 5-nitroisophthalate
This route involves the amidation of dimethyl 5-nitroisophthalate followed by catalytic hydrogenation to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, which is then iodinated.
Step 1: Amidation and Hydrogenation
-
Reaction Setup: Charge a suitable reactor with 2-methoxyethanol and blanket the system with nitrogen.
-
Catalyst Preparation: Add sodium metal in small pieces to the 2-methoxyethanol, allowing the temperature to rise to approximately 55°C.
-
Amidation: Add dimethyl 5-nitroisophthalate and approximately 2.1 molar equivalents of 3-amino-1,2-propanediol to the reactor. Heat the mixture to reflux until the dimethyl 5-nitroisophthalate is consumed.
-
Hydrogenation: In the same reaction vessel, introduce a palladium-on-carbon catalyst. Hydrogenate the mixture until the reduction of the nitro group to an amino group is complete.
-
Isolation (Optional): The resulting 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide can be isolated as its hydrochloride salt by adding hydrogen chloride gas or a solution in a lower alkanol.[1]
Step 2: Iodination
-
Reaction Setup: Prepare an aqueous solution of the 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride from the previous step.
-
Iodination: Add sodium iodine dichloride to the solution to initiate the iodination reaction.
-
Isolation: The crude 5-amino-2,4,6-triiodo-N,N'-bis(2,3-hydroxypropyl)isophthalamide (this compound) will precipitate and can be collected.
-
Purification: The crude product can be purified by recrystallization to achieve the desired purity.
Route 2: Continuous Process for Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA)
This method describes a continuous industrial process for the synthesis and purification of this compound.[2][3]
Step 1: Iodination
-
Reactant Stream: Prepare a solution of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or its hydrochloride salt (ABA-HCl).
-
Reaction Conditions: In a first continuous reactor, react the ABA solution with iodine chloride. Maintain the pH between 2 and 3 and the temperature between 60°C and 90°C.[2][3]
Step 2: Quenching
-
Procedure: Transfer the reaction mixture to a second reactor.
-
Reagent: Add a suitable quenching reagent to stop the iodination reaction.[2][3]
Step 3: Decolorizing
-
Procedure: Move the quenched reaction mixture to a third reactor.
-
Conditions: Add a decolorizing reagent and adjust the pH to above 4.[2][3] A patent suggests using 1 to 10 mole percent of sodium dithionite at a pH above 4 to convert azo dimers to hydrazo dimers, which aids in decolorization before crystallization.[4]
Step 4: Crystallization
-
Procedure: Transfer the decolorized mixture to a fourth reactor.
-
Conditions: Cool the mixture to a temperature between 25°C and 45°C to induce crystallization of the product.[2][3]
Step 5: Isolation
-
Procedure: Filter the crystallized product.
-
Washing: Wash the collected crystals to remove impurities.[2][3]
Data Presentation
| Parameter | Route 1 (from Dimethyl 5-nitroisophthalate) | Route 2 (Continuous Iodination of ABA) | Reference |
| Starting Material | Dimethyl 5-nitroisophthalate | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or ABA-HCl | [1],[2][3] |
| Key Reagents | 3-amino-1,2-propanediol, Pd/C, Sodium iodine dichloride | Iodine chloride, Quenching agent, Decolorizing agent | [1],[2][3] |
| Iodination pH | Not specified | 2 - 3 | [2][3] |
| Iodination Temperature | Not specified | 60 - 90 °C | [2][3] |
| Crude Yield | 73-81% | Not specified | [1] |
| Purified Yield | 66-71% | Not specified | [1] |
| Purity (HPLC) | >99% after recrystallization | Not specified | [5] |
Further Processing to Iomeprol
This compound (5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) serves as a crucial starting material for the synthesis of Iomeprol.[6][7] The subsequent steps typically involve chloroacetylation of the amino group, followed by methylation, hydrolysis, and hydroxylation to yield the final Iomeprol product.[6][7]
The following diagram illustrates the subsequent transformation of this compound to Iomeprol.
Caption: Conversion of this compound to Iomeprol.
Conclusion
The large-scale synthesis of this compound is a well-established process with multiple viable routes. The choice between a batch process starting from dimethyl 5-nitroisophthalate or a continuous process based on the iodination of ABA depends on factors such as scale, available equipment, and cost considerations. The protocols and data presented here provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of iodinated contrast agents. Careful optimization of reaction conditions, purification methods, and process control are essential for achieving high yields and purity required for pharmaceutical applications.
References
- 1. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 2. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 3. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]
- 4. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
- 7. Synthesis method of iomeprol - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Characterization of Iomeprol Intermediate-1 by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging. The synthesis of Iomeprol involves several key intermediates, the purity and characterization of which are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the characterization of a key precursor, Iomeprol Intermediate-1 . For the purpose of this document, this compound is identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide , a foundational molecule in several Iomeprol synthesis pathways.[1][2][3]
This document provides a comprehensive protocol for the separation, identification, and characterization of this intermediate, including detailed experimental procedures, data presentation, and workflow diagrams to aid researchers in pharmaceutical development and quality control.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate LC-MS analysis and to minimize matrix effects.
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as a mixture of water and methanol (e.g., 50:50 v/v), to a final concentration of 1 mg/mL. This will serve as the stock solution.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation (from a reaction mixture):
-
If analyzing a sample from a synthesis reaction, dilute an aliquot of the reaction mixture with the initial mobile phase to an estimated final concentration within the calibration range of the standard solutions.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
-
Liquid Chromatography (LC) Method
Given the polar nature of this compound, a reversed-phase method using a polar-endcapped column or an Aqueous Normal Phase (ANP) approach is recommended to achieve adequate retention and good peak shape.[4][5][6]
| Parameter | Recommended Conditions |
| Column | Polar-endcapped C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Electrospray ionization (ESI) in positive ion mode is suitable for the analysis of this compound, as the primary amine group is readily protonated.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) |
| Full Scan Range | m/z 150-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation studies |
Data Presentation
Expected LC-MS Data for this compound
The following table summarizes the expected quantitative data for the analysis of this compound based on its chemical structure and the proposed LC-MS method.
| Analyte | Chemical Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Predicted Retention Time (min) |
| This compound | C₁₄H₁₈I₃N₃O₆ | 705.02 | 705.84 | ~ 4.5 - 5.5 |
Predicted MS/MS Fragmentation of this compound
Product ion scanning (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 705.84) is essential for structural confirmation. The fragmentation pattern is predicted to involve cleavages at the amide bonds and the dihydroxypropyl side chains.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 705.84 | 630.78 | Loss of a dihydroxypropyl group (-C₃H₇O₂) |
| 705.84 | 555.72 | Loss of two dihydroxypropyl groups (-2 * C₃H₇O₂) |
| 705.84 | 614.79 | Loss of the dihydroxypropylamine moiety (-NHCH₂(CHOH)CH₂OH) |
| 705.84 | 483.74 | Cleavage of both amide bonds with loss of the side chains |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the characterization process for this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis method of iomeprol - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Synthesis of Iomeprol Analogues from Iomeprol Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging.[1] The development of Iomeprol analogues is a promising avenue for the discovery of new imaging agents with improved properties, such as enhanced efficacy, better safety profiles, or novel applications. A key starting material for the synthesis of such analogues is Iomeprol Intermediate-1 , a core scaffold amenable to chemical modification.
Based on the available scientific literature, a plausible structure for this compound is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . This intermediate possesses a free amino group at the 5-position of the tri-iodinated benzene ring, which serves as a versatile handle for the introduction of various functional groups, thereby enabling the synthesis of a diverse library of Iomeprol analogues.[2][3]
These application notes provide detailed protocols for the synthesis of Iomeprol analogues by modifying the 5-amino group of this compound. The protocols are based on established chemical transformations and aim to provide a practical guide for researchers in the field.
Synthesis of Iomeprol Analogues: General Workflow
The general strategy for synthesizing Iomeprol analogues from this compound involves the acylation of the 5-amino group with a suitable acylating agent. This reaction introduces a new side chain at this position, leading to the formation of the desired analogue.
Caption: General workflow for the synthesis of Iomeprol analogues.
Experimental Protocols
The following protocols describe the synthesis of two exemplary Iomeprol analogues via acylation of this compound.
Protocol 1: Synthesis of an N-Acetyl Iomeprol Analogue
This protocol describes the synthesis of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an analogue of the contrast agent Iohexol.[4]
Materials:
-
This compound (5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide)
-
Acetic anhydride
-
N,N-Dimethylacetamide (DMA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Acetylation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in N,N-dimethylacetamide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold deionized water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-acetyl Iomeprol analogue.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Protocol 2: Synthesis of a Hydroxyacetyl Iomeprol Analogue
This protocol is adapted from the synthesis of a known Iomeprol derivative and involves a two-step process of acylation with a protected hydroxyacetyl group followed by deprotection.[3]
Materials:
-
This compound (5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide)
-
Acetoxyacetyl chloride
-
N,N-Dimethylacetamide (DMA)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Acylation with Acetoxyacetyl Chloride:
-
Dissolve this compound (1 equivalent) in N,N-dimethylacetamide in a reaction flask.
-
Add acetoxyacetyl chloride (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Stir the reaction mixture for 4-6 hours.
-
-
Hydrolysis (Deacetylation):
-
Slowly add a sodium hydroxide solution to the reaction mixture to achieve a basic pH (e.g., pH 10-11).
-
Stir the mixture at room temperature for 2-3 hours to effect hydrolysis of the acetate protecting group.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a hydrochloric acid solution to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the hydroxyacetyl Iomeprol analogue.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of the exemplary Iomeprol analogues. Please note that yields are highly dependent on reaction scale and purification efficiency.
| Analogue | Acylating Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| N-Acetyl Analogue | Acetic anhydride | DMA | 12-16 | 85-95 |
| Hydroxyacetyl Analogue | Acetoxyacetyl chloride | DMA | 6-9 (total) | 70-85 |
Logical Framework for Analogue Development
The development of novel Iomeprol analogues can be guided by a logical framework that considers the desired properties of the final compound. The modification of the 5-position side chain can influence factors such as water solubility, viscosity, protein binding, and biological activity.
Caption: Logical framework for the development of Iomeprol analogues.
Potential Signaling Pathway Interactions of Iomeprol Analogues
While the primary mechanism of action of iodinated contrast media is the physical attenuation of X-rays, the chemical structure of these agents can influence their biological interactions. Modifications to the Iomeprol scaffold could potentially lead to analogues with altered cellular uptake, metabolism, or off-target effects. For instance, analogues could be designed to interact with specific cell surface receptors or transporters, or to have altered effects on cellular signaling pathways related to cytotoxicity or inflammation. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a novel Iomeprol analogue.
Caption: Hypothetical signaling pathway interaction of an Iomeprol analogue.
Conclusion
The synthesis of Iomeprol analogues from this compound offers a flexible platform for the development of novel contrast agents. By systematically modifying the side chain at the 5-position of the tri-iodinated core, researchers can explore the structure-activity relationships that govern the physicochemical and biological properties of these compounds. The protocols and frameworks provided in these application notes are intended to serve as a valuable resource for scientists and professionals engaged in the design and development of next-generation diagnostic imaging agents.
References
- 1. US5013865A - Process for the preparation of 2,4,6-triiodo-5-amino-N-alkylisophthalamic acid and 2,4,6-triiodo-5-amino-isophthalamide compounds - Google Patents [patents.google.com]
- 2. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
Application Notes and Protocols: Reaction of Iomeprol Intermediate-1 with Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chloroacetylation of Iomeprol intermediate-1 (5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide), a critical step in the synthesis of the non-ionic X-ray contrast agent, Iomeprol.
Introduction
The synthesis of Iomeprol involves a multi-step process, with a key transformation being the acylation of the aromatic amine of this compound. This protocol focuses on the reaction with chloroacetyl chloride, which offers advantages such as high reactivity and the introduction of a functional handle for subsequent chemical modifications. The use of chloroacetyl chloride is a common and efficient method for this acylation, leading to the formation of a chloroacetylated intermediate. This intermediate is then typically advanced through methylation and hydrolysis to yield the final Iomeprol product.[1][2]
Chemical Reaction Pathway
The reaction involves the N-acylation of the primary aromatic amine of this compound with chloroacetyl chloride. The reaction proceeds as follows:
Caption: Chemical reaction pathway for the chloroacetylation of this compound.
Experimental Protocols
The following protocols are based on procedures outlined in the scientific literature and patent documentation.[1][3] Two scales of the reaction are presented.
Protocol 1: Small-Scale Synthesis (12 g)
Objective: To synthesize the chloroacetylated intermediate from 12 g of this compound.
Materials:
-
This compound: 12 g
-
Chloroacetyl chloride: 12 g
-
N,N-dimethylacetamide (DMAc): 24 g
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 12 g of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in 24 g of N,N-dimethylacetamide.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
While stirring, carefully add 12 g of chloroacetyl chloride to the solution. Control the temperature to ensure it does not exceed 60°C during the addition.
-
After the addition is complete, heat the reaction mixture to 50-60°C.
-
Maintain the temperature and continue stirring for 4 hours.
-
Upon completion of the reaction, concentrate the mixture to dryness using a rotary evaporator under vacuum at a temperature below 65°C to obtain the crude chloroacetylated intermediate.[1]
Protocol 2: Larger-Scale Synthesis (500 g)
Objective: To synthesize the chloroacetylated intermediate from 500 g of this compound.
Materials:
-
This compound: 500 g
-
Chloroacetyl chloride: 500 g
-
N,N-dimethylacetamide (DMAc): 1000 g
-
Reaction vessel with overhead stirrer and temperature control
-
Vacuum distillation apparatus
Procedure:
-
Charge a reaction vessel with 1000 g of N,N-dimethylacetamide.
-
With stirring, add 500 g of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide at room temperature.
-
Continue stirring until all the solid has dissolved.
-
Slowly add 500 g of chloroacetyl chloride to the vessel, ensuring the internal temperature is maintained below 60°C.
-
Once the addition is complete, heat the reaction mixture to a temperature of 50-60°C.
-
Stir the reaction mixture at this temperature for 4 hours.
-
After the reaction period, concentrate the solution to dryness under vacuum at a temperature below 65°C to yield the crude product.[3]
Workup and Purification
A general workup procedure involves extraction to remove impurities.
Procedure:
-
To the concentrated crude product, add 1500 ml of ethyl acetate and 1500 ml of a 5% aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and perform an extraction.
-
Separate the aqueous layer and perform a secondary extraction with 480 ml of ethyl acetate.
-
Combine the organic layers and concentrate to obtain the chloroacetylated intermediate.[1]
Data Presentation
The following tables summarize the quantitative data for the chloroacetylation reaction based on the provided protocols.
Table 1: Reactant and Solvent Quantities
| Scale | This compound (g) | Chloroacetyl Chloride (g) | N,N-dimethylacetamide (g) |
| Small-Scale | 12 | 12 | 24 |
| Larger-Scale | 500 | 500 | 1000 |
Table 2: Reaction Conditions and Parameters
| Parameter | Value | Reference |
| Molar Ratio (Intermediate-1 : Chloroacetyl Chloride) | 1 : 5.5 - 10 (preferred 1 : 5.5 - 6.5) | [3] |
| Reaction Temperature | 50 - 60 °C | [1][3] |
| Reaction Time | 4 hours | [1][3] |
| Post-reaction Concentration Temperature | < 65 °C | [1][3] |
| Reported Yield (for a similar chloroacetylation) | 94% | [2] |
Logical Workflow
The overall process from starting material to the chloroacetylated intermediate can be visualized as follows:
Caption: Experimental workflow for the synthesis of the chloroacetylated intermediate.
References
Application Notes and Protocols: Chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate in the synthesis of non-ionic X-ray contrast agents like Ioversol. The protocol is based on established synthetic methods and is intended for use in a laboratory setting by qualified professionals. Included are details on reagents, equipment, reaction procedure, and purification. Additionally, a comprehensive experimental workflow is visualized to aid in the planning and execution of the synthesis.
Introduction
5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is a crucial building block in the manufacturing of several iodinated contrast media. Its chloroacetylation is a key step to introduce a reactive handle for further functionalization. This protocol outlines the reaction of the primary aromatic amine with chloroacetyl chloride in an amide solvent, a common and effective method for this transformation. The resulting product, 5-chloroacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is often used directly in subsequent synthetic steps without extensive purification[1].
Quantitative Data
The following table summarizes the reagents and their quantities for a representative laboratory-scale synthesis. Molar ratios can be scaled as needed for different batch sizes.
| Reagent | Molecular Weight ( g/mol ) | Molar Quantity (mol) | Mass (g) | Volume (mL) | Role |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 705.02 | 0.1 | 70.5 | - | Starting Material |
| Chloroacetyl chloride | 112.94 | 0.55 | 62.1 | - | Acylating Agent |
| N,N-dimethylacetamide (DMAC) | 87.12 | - | - | 75.2 | Solvent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.005 | 0.61 | - | Catalyst (Optional) |
Note: The yield and purity of the 5-chloroacetamido-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide intermediate are often not reported as it is typically carried forward to the next reaction step without full purification and characterization[1]. However, for analogous acylation reactions followed by purification, purities exceeding 99% (by HPLC) have been reported for the final products[2].
Experimental Protocol
This protocol is adapted from the synthesis of Ioversol, where the chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is a key step[1].
1. Materials and Equipment
-
5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
Chloroacetyl chloride
-
N,N-dimethylacetamide (DMAC)
-
4-Dimethylaminopyridine (DMAP) (optional)
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
2. Reaction Setup
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Place the flask in a heating mantle.
-
Under an inert atmosphere, charge the flask with N,N-dimethylacetamide (75.2 mL), 4-dimethylaminopyridine (0.61 g, optional), and granular 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (70.5 g, 0.1 mol)[1].
3. Reaction Procedure
-
Begin stirring the mixture and gently heat it to approximately 55°C to dissolve the solids[1].
-
Once the solids are dissolved, slowly add chloroacetyl chloride (62.1 g, 0.55 mol) to the reaction mixture through the dropping funnel[1].
-
Control the rate of addition to maintain the reaction temperature between 50-70°C. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at 50-70°C until the reaction is complete. Reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Hydrochloric acid is generated as a byproduct of this reaction and will form a complex with the DMAC solvent[1].
4. Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solution containing 5-chloroacetamido-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide can be used as an intermediate in the next step without further purification[1].
-
For isolation, the reaction mixture can be diluted with an organic solvent and washed with aqueous sodium bicarbonate and sodium chloride solutions to remove unreacted acid chloride and DMAC-HCl complex[1].
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of acetonitrile and ethanol, which are commonly used for purifying iopamidol and its derivatives[3].
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the chloroacetylation of the starting amine.
Signaling Pathway
No relevant signaling pathways involving 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide or its chloroacetylated derivative have been identified in the literature, as these are synthetic intermediates for a diagnostic agent and not designed for biological signaling activity.
References
- 1. 5-(N-(2,3-Dihydroxypropyl)acetamido)-N,N'-bis(2-hydroxyethyl)-2,4,6-triiodoisophthalamide | C17H22I3N3O7 | CID 3058036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide|31127-80-7 - MOLBASE Encyclopedia [m.molbase.com]
Application Notes & Protocols: Analytical Methods for the Quality Control of Iomeprol Intermediate-1
Introduction
This document provides detailed application notes and protocols for the quality control of Iomeprol intermediate-1, identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS No. 76801-93-9). This intermediate is a critical component in the synthesis of Iomeprol, a non-ionic, low-osmolar iodinated contrast agent. Ensuring the purity and quality of this intermediate is paramount for the safety and efficacy of the final drug product.
These protocols are intended for researchers, scientists, and drug development professionals involved in the synthesis and quality control of Iomeprol and related compounds. The analytical methods described herein cover chromatographic, spectroscopic, and spectrometric techniques for the identification, purity assessment, and impurity profiling of this compound.
Synthesis and Quality Control Workflow
The synthesis of Iomeprol involves several key steps, with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide serving as a crucial intermediate. A robust quality control strategy is essential at this stage to identify and quantify any process-related impurities and ensure the intermediate meets the required specifications before proceeding to the final synthesis steps.
Figure 1: General workflow for the synthesis of Iomeprol, highlighting the quality control stage for Intermediate-1.
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
High-Performance Liquid Chromatography with UV or Diode Array Detection (DAD) is a primary method for assessing the purity of this compound and quantifying related substances.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/DAD detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient can be optimized to separate the main peak from potential impurities. A typical starting point is 95% A, moving to 5% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the intermediate is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Impurities can be quantified against a reference standard of the intermediate or by using relative response factors if known.
-
Quantitative Data Summary:
| Parameter | Typical Value/Range |
| Retention Time (Main Peak) | Dependent on specific column and gradient, but should be well-resolved. |
| Purity Specification | >99.0% (Area Percent) |
| Limit of Quantification (LOQ) | Typically in the range of 0.01-0.05% for impurities. |
| Linearity (for quantification) | R² > 0.999 for the main component and known impurities. |
Potential Impurities:
Process-related impurities may include starting materials, by-products, and degradation products. One potential impurity is the azo dimer of the intermediate. These impurities should be monitored and controlled within specified limits.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
¹H and ¹³C NMR spectroscopy are powerful techniques for the unambiguous identification and structural confirmation of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence.
-
-
Data Analysis:
-
The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2-3.8 | Multiplets | ~8H | CH₂ and CH protons of the dihydroxypropyl groups |
| ~4.5-5.0 | Multiplets | ~4H | OH protons of the dihydroxypropyl groups |
| ~5.8 | Broad Singlet | 2H | NH₂ protons |
| ~8.0-8.5 | Multiplets | ~2H | NH-CO protons |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~63 | CH₂OH carbons of the dihydroxypropyl groups |
| ~70-72 | CHOH carbons of the dihydroxypropyl groups |
| ~80-95 | Aromatic carbons attached to iodine |
| ~148-150 | Aromatic carbons and the carbon attached to the amino group |
| ~168-170 | Carbonyl carbons (C=O) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for confirming the molecular weight of the intermediate and for identifying and characterizing unknown impurities.
Experimental Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above, using MS-compatible mobile phases (e.g., formic acid instead of non-volatile buffers).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Fragmentation (MS/MS): For structural elucidation of the parent compound and impurities, perform tandem mass spectrometry by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Confirm the molecular weight of this compound from the mass of the protonated molecule [M+H]⁺.
-
Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.
-
Use the accurate mass measurements to determine the elemental composition of unknown impurity peaks.
-
Expected Mass Spectrometric Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₈I₃N₃O₆ |
| Exact Mass | 704.8330 g/mol |
| [M+H]⁺ (Monoisotopic) | m/z 705.8408 |
Fragmentation Pathway:
The fragmentation of the protonated molecule in MS/MS can provide structural information. Key fragmentation pathways may involve the loss of water molecules from the dihydroxypropyl side chains, cleavage of the amide bonds, and loss of the side chains themselves.
Figure 2: Simplified representation of potential MS/MS fragmentation pathways for this compound.
Summary of Quality Control Specifications
The following table summarizes the key quality control tests and acceptance criteria for this compound.
| Test | Method | Acceptance Criteria |
| Identification | ||
| - ¹H and ¹³C NMR | NMR | The spectra conform to the structure of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. |
| - Mass Spectrometry | ESI-MS | The m/z of the protonated molecule corresponds to the theoretical value. |
| Assay and Purity | ||
| - Purity | HPLC-UV/DAD | Not less than 99.0% (area percentage). |
| - Individual Impurity | HPLC-UV/DAD | Not more than 0.15%. |
| - Total Impurities | HPLC-UV/DAD | Not more than 0.5%. |
| Residual Solvents | GC-HS | To be controlled according to ICH guidelines. |
| Heavy Metals | ICP-MS | To be controlled according to pharmacopeial limits. |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quality control of this compound. Adherence to these protocols will ensure the identity, purity, and quality of this critical raw material, contributing to the overall safety and efficacy of the final Iomeprol drug product. Method validation should be performed in accordance with ICH guidelines to ensure the suitability of these methods for their intended purpose.
Troubleshooting & Optimization
Technical Support Center: Iomeprol Intermediate-1 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Iomeprol intermediate-1.
This compound Identification
For the purpose of this guide, "this compound" is identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . This crucial intermediate is a cornerstone in the synthesis of Iomeprol and other non-ionic X-ray contrast agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound and its precursors, several impurities can be formed. The most frequently reported include:
-
Precursor Impurities: Impurities in the starting material, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA), can carry through to the final intermediate. Common ABA impurities include ABA monomethylester and ABA dimer[1].
-
Color Impurities (Azo Dimers): The iodination reaction can lead to the formation of colored impurities, primarily azo dimers of the intermediate. These can cause the product to have an undesirable color[2].
-
Isomeric Impurities: The use of raw materials containing isomeric impurities, such as 2-amino-1,3-propanediol instead of 3-amino-1,2-propanediol, can lead to the formation of corresponding isomeric impurities in the final Iomeprol product, which may also be present at the intermediate stage.
-
Under-iodinated Species: Incomplete iodination can result in the presence of species with fewer than three iodine atoms on the benzene ring.
-
Hydrolysis Products: Depending on the reaction and purification conditions, hydrolysis of the amide functionalities can occur.
Q2: What causes the formation of color in this compound?
A2: The formation of color, typically a yellow or pink hue, in this compound is primarily attributed to the presence of azo dimers[2]. These dimers are formed as byproducts during the iodination of the aromatic amine.
Q3: How can I remove color from my this compound product?
A3: A common method for decolorizing this compound is through a chemical reduction step. Treating the solution of the intermediate with a reducing agent like sodium dithionite can convert the colored azo dimers into colorless hydrazo dimers, which can then be removed during crystallization[2].
Q4: What analytical methods are suitable for detecting and quantifying impurities in this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing the purity of this compound and quantifying its impurities[3][4]. Method parameters should be optimized to achieve good separation between the main peak and all potential impurities. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification of unknown impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of under-iodinated impurities | Incomplete iodination reaction. | - Ensure the correct stoichiometry of the iodinating agent (e.g., iodine monochloride).- Optimize reaction time and temperature to drive the reaction to completion.- Monitor the reaction progress using a suitable analytical method like HPLC. |
| Product is colored (yellow/pink) | Presence of azo dimers. | - After the iodination reaction, treat the reaction mixture with a decolorizing agent such as sodium dithionite before crystallization[2].- Optimize the pH and temperature of the decolorization step. |
| Presence of ABA monomethylester and ABA dimer in the final intermediate | Impurities present in the starting material (ABA). | - Purify the ABA precursor before the iodination step. A recommended method is to hydrolyze these impurities by adjusting the pH of an aqueous solution of ABA to between 12 and 13 with sodium hydroxide[1]. |
| Poor yield after crystallization | Suboptimal crystallization conditions. | - Optimize the solvent system and cooling profile for crystallization.- Ensure the pH of the solution is optimal for precipitation of the desired product. |
| Presence of unknown peaks in HPLC chromatogram | Side reactions or impurities in starting materials. | - Characterize the unknown impurities using techniques like LC-MS.- Review the synthesis route and reaction conditions to identify potential side reactions.- Ensure the purity of all starting materials and reagents. |
Data on Impurity Control
The following table summarizes qualitative and semi-quantitative data on the control of common impurities as found in the literature.
| Impurity | Precursor/Intermediate | Control Method | Result | Reference |
| ABA monomethylester | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) | Hydrolysis at pH 12.5-13.0 | Reduced from ~0.4% to less than 0.01% | [1] |
| ABA dimer | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) | Hydrolysis at pH 12.5-13.0 | Reduced from ~0.1% to less than 0.01% | [1] |
| Azo dimer | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Treatment with sodium dithionite | Conversion to colorless hydrazo dimer | [2] |
Experimental Protocols
1. General Protocol for Purity Analysis by HPLC
This is a general guideline; specific parameters may need to be optimized for your system and specific impurities of interest.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.
2. Protocol for Decolorization of this compound
-
Following the completion of the iodination reaction, quench any excess iodinating agent.
-
Adjust the pH of the reaction mixture to above 4[2].
-
Add a solution of sodium dithionite (typically 1-10 mole percent relative to the intermediate) to the reaction mixture[2].
-
Stir the mixture at a controlled temperature until the color is discharged.
-
Proceed with the crystallization of the purified this compound.
Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Formation pathways of common impurities in this compound synthesis.
References
- 1. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 2. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 3. 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid | 111453-32-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate (often referred to as Compound B) in the manufacturing of non-ionic X-ray contrast agents like Iohexol and Iodixanol.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B)?
The most common industrial method involves the tri-iodination of a precursor molecule, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (also known as ABA), using an iodinating agent like iodine chloride (ICl).[3][4] This reaction is typically carried out in an aqueous solution under controlled pH and temperature.[2][3]
Q2: My final product has a persistent yellow or reddish discoloration. What is the likely cause and how can it be resolved?
A common cause for discoloration is the formation of an azo dimer of Compound B as a side product.[1] This colored impurity can be effectively managed by introducing a decolorizing step after the iodination reaction. Treating the solution with a reducing agent, such as sodium dithionite, at a pH above 4 converts the colored azo dimer into a colorless hydrazo dimer, which can then be removed during crystallization.[1]
Q3: HPLC analysis of my final product shows unexpected peaks. What are the potential impurities and where do they originate?
Impurities in the final product often originate from the starting material, ABA. Two common impurities in crude ABA are ABA monomethylester and ABA dimer.[4][5] If not removed prior to iodination, these can lead to corresponding iodinated side products that are difficult to separate from the final compound. To mitigate this, it is recommended to purify the ABA starting material by basic hydrolysis (pH 12-13), which converts the ABA monomethylester into the more easily removable ABA monoacid and also helps remove the ABA dimer.[5]
Q4: How critical is pH control during the iodination step?
pH control is critical for both yield and purity. The iodination with iodine chloride is typically performed at an acidic pH, between 2 and 3.[2][3] This pH range is optimal for the electrophilic substitution of iodine onto the aromatic ring. After the reaction, the pH is adjusted to above 4 before the decolorization step and crystallization.[1]
Q5: Why is it necessary to quench the excess iodinating agent after the reaction?
Quenching the excess iodinating agent, such as iodine chloride, is a crucial step to stop the reaction and prevent the formation of unwanted byproducts. Reagents like sodium bisulphate are used to react with and neutralize any remaining iodine chloride before proceeding to product isolation and purification.[1] This ensures the stability of the final product and prevents further side reactions.
Process Diagrams
Caption: Industrial Synthesis Pathway for Compound B.
Caption: Key Side Reactions and Impurity Sources.
Caption: Troubleshooting Workflow for Common Issues.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) & Preventive Measures |
| Colored Final Product (Yellow/Red) | Formation of azo dimer impurities during the reaction.[1] | Solution: After quenching the iodination, adjust pH to >4 and add 1-10 mole percent of sodium dithionite to decolorize the solution before crystallization.[1] |
| Low Purity by HPLC | 1. Incomplete iodination (presence of mono- or di-iodinated species).2. Carry-over of impurities from the ABA starting material (e.g., ABA monoacid, ABA dimer).[4][5] | Solution 1: Ensure the correct stoichiometry and portion-wise addition of iodine chloride; verify reaction completion with in-process controls.Preventive Measure 2: Implement a purification step for the ABA precursor. Perform a basic hydrolysis at pH 12-13 to remove ABA monomethylester and ABA dimer before the iodination reaction.[5] |
| Low Reaction Yield | 1. Sub-optimal pH or temperature during iodination.[3]2. Inefficient quenching, leading to product degradation.3. Significant product loss in the mother liquor during crystallization. | Solution 1: Strictly maintain the reaction temperature between 60-90°C and the pH between 2-3 during iodination.[2][3]Solution 2: Ensure rapid and complete neutralization of excess iodine chloride with a quenching agent.[1]Solution 3: Optimize crystallization conditions (e.g., cooling rate, temperature) to maximize product recovery. |
| Poorly Crystalline or Oily Product | Presence of residual solvents or impurities that inhibit crystal formation. | Solution: Ensure all previous steps, including quenching and decolorization, are complete. Analyze the mother liquor to identify potential crystallization inhibitors. Consider alternative crystallization solvents or seeding techniques. |
Experimental Protocols
Protocol 1: Purification of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA)
This protocol is designed to remove ABA monomethylester and ABA dimer impurities prior to iodination.[4][5]
-
Dissolve crude ABA or ABA hydrochloride in an aqueous medium.
-
Adjust the pH of the solution to between 12 and 13 by adding an aqueous solution of sodium hydroxide.
-
Maintain this pH to allow for the hydrolysis of the ABA monomethylester impurity to ABA monoacid.
-
After the hydrolysis is complete (monitored by a suitable method like HPLC), the purified ABA can be carried forward to the iodination step, as the resulting ABA monoacid is more readily removable in subsequent stages.
Protocol 2: Synthesis of Compound B (Iodination of ABA)
This protocol describes the core iodination reaction.[1][3]
-
Dissolve purified ABA hydrochloride (e.g., 2.07 kmole) in water (e.g., 2430 L) at ambient temperature.
-
Adjust the pH to approximately 3 with aqueous sodium hydroxide (e.g., 50% w/w).
-
Heat the reaction mixture to 65-80°C.
-
Add the total required amount of iodine chloride (e.g., 6.37 kmole) in four separate portions. Before each addition, re-adjust the pH to 2-3 with aqueous sodium hydroxide.
-
After the final addition, allow the reaction to proceed to completion.
Protocol 3: Work-up, Decolorization, and Crystallization
This protocol details the steps following the iodination to isolate the pure final product.[1]
-
Quenching: After the iodination is complete, add a quenching agent such as sodium bisulphate (e.g., 0.08-0.10 kmole) to react with any excess iodine chloride.
-
pH Adjustment: Adjust the pH of the quenched reaction mixture to between 4 and 6 with aqueous sodium hydroxide.
-
Decolorization: Add sodium dithionite (e.g., 0.06 kmole) to the solution. A loss of color should be observed as the azo dimer is reduced.
-
Crystallization: Cool the decolorized process solution to a temperature between 25°C and 45°C to induce crystallization of Compound B.[3]
-
Isolation: Filter the resulting suspension and wash the crystals with water.
-
Drying: Dry the purified crystals under appropriate conditions (e.g., 100-110°C) to obtain the final product with high purity (approx. 99% by HPLC).[2]
Quantitative Data Summary
Table 1: Iodination Reaction Parameters
| Parameter | Value / Range | Source(s) |
| Reactant | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or its HCl salt | [2][3] |
| Iodinating Agent | Iodine Chloride (ICl) | [1][3] |
| Temperature | 60 - 90°C | [2][3] |
| Reaction pH | 2 - 3 | [2][3] |
| Quenching Agent | Sodium Bisulphate | [1] |
| Decolorizing Agent | Sodium Dithionite | [1] |
| Decolorization pH | > 4 | [1] |
| Crystallization Temp. | 25 - 45°C | [3] |
Table 2: Impurity Control Strategies
| Impurity | Origin | Control Method | Reference |
| Azo Dimer of Compound B | Side reaction during iodination | Reduction with Sodium Dithionite post-iodination. | [1] |
| ABA Monomethylester | Impurity in ABA starting material | Basic hydrolysis (pH 12-13) of crude ABA prior to iodination. | [4][5] |
| ABA Dimer | Impurity in ABA starting material | Removed during the same basic hydrolysis step as the monomethylester. | [5] |
References
- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Iomeprol Intermediate-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of Iomeprol Intermediate-1, chemically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| YLD-001 | Low overall yield of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) | 1. Incomplete amidation of the 5-nitroisophthalic acid derivative. 2. Suboptimal conditions during the catalytic hydrogenation of the nitro-intermediate. 3. Formation of by-products during hydrogenation.[1] 4. Loss of product during isolation and purification steps. | 1. Ensure the amidation reaction goes to completion by monitoring with TLC or HPLC. Consider optimizing reaction time and temperature. 2. For the hydrogenation of the nitro-intermediate, ensure efficient stirring and proper catalyst activity. A palladium on carbon catalyst is commonly used.[2] 3. To minimize by-products during the reduction of 5-nitroisophthalic acid, conduct the reaction in the presence of an alkali metal hydroxide at a pH of 4-7.[1] 4. Optimize crystallization and filtration procedures to minimize product loss. |
| PUR-001 | Presence of ABA monomethylester and ABA dimer impurities in the final product. | These impurities are common by-products of the synthesis process and can be carried through to the final intermediate if not removed.[3][4] | Implement a hydrolysis step before the final isolation of ABA. Adjust the pH of the aqueous solution of ABA to between 12 and 13 with sodium hydroxide. This converts the ABA monomethylester to the more easily separable ABA monoacid and helps remove the ABA dimer.[3][4] |
| PUR-002 | Final product has a reddish color. | This coloration can be due to the formation of azo dimers, particularly in subsequent iodination steps.[5] | While this is more critical for the next step (iodination), ensuring high purity of ABA can help. If color develops in the subsequent step, a decolorizing agent like sodium dithionite can be added to the process solution at a pH above 4.[5] |
| RXN-001 | Slow or incomplete hydrogenation of the nitro-intermediate. | 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure or poor gas dispersion. 3. Incorrect pH of the reaction mixture. | 1. Use fresh, high-quality catalyst. Ensure the starting materials and solvent are free from catalyst poisons. 2. Check the hydrogen supply and ensure efficient stirring to maximize gas-liquid contact. 3. Optimize the pH of the reaction medium; for instance, when starting from 5-nitroisophthalic acid, a pH range of 4-7 is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound (ABA)?
A1: The purity of the intermediate prior to the final isolation is crucial. Specifically, the removal of common impurities such as ABA monomethylester and ABA dimer before subsequent steps can significantly improve the overall yield and quality of the final drug substance.[3][4] A dedicated hydrolysis step at pH 12-13 is an effective method for this purification.[3][4]
Q2: How can I reduce the formation of by-products during the synthesis of 5-aminoisophthalic acid, a precursor to ABA?
A2: When preparing 5-aminoisophthalic acid via catalytic hydrogenation of 5-nitroisophthalic acid, the reaction should be carried out in the presence of an alkali metal hydroxide and at a pH below the isoelectric point of the starting material, preferably in the range of pH 4-7.[1] This helps to suppress the formation of by-products.
Q3: My ABA intermediate is pure, but I am getting a colored product after the subsequent iodination step. What can I do?
A3: A reddish color in the subsequent tri-iodinated intermediate is likely due to the formation of azo dimers. This can be resolved by adding sodium dithionite (1-10 mole percent) to the solution at a pH above 4. This will convert the colored azo dimer to a colorless hydrazo dimer, which can then be separated during crystallization.[5]
Q4: What are the optimal conditions for the hydrolysis of ABA to remove ester impurities?
A4: For hydrolyzing ABA monomethylester to ABA monoacid, the pH of the aqueous solution should be adjusted to between 12 and 13 using a base like sodium hydroxide.[3][4] The reaction is typically fast and can be monitored by HPLC.
Q5: Are there continuous process options for synthesizing Iomeprol intermediates?
A5: Yes, continuous processes have been developed for the synthesis and purification of Iomeprol intermediates. These processes can offer better control over reaction parameters, leading to improved consistency and efficiency.[6][7] This can involve using a series of reactors for iodination, quenching, decolorization, and crystallization.[6][7]
Experimental Protocols
Protocol 1: Purification of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) via Alkaline Hydrolysis
This protocol is designed to remove ABA monomethylester and ABA dimer impurities.
-
Dissolution: Prepare an aqueous solution of the crude ABA intermediate.
-
pH Adjustment: At room temperature, add a 50% (w/w) aqueous solution of sodium hydroxide to the ABA solution until a pH of 12.0-13.0 is reached.[4]
-
Monitoring: Monitor the conversion of the ABA monomethylester to ABA monoacid by HPLC. The reaction is typically rapid.
-
Neutralization: After the reaction is complete (as determined by HPLC), adjust the pH back to a neutral or slightly acidic range (e.g., pH 3.0) using an acid such as hydrochloric acid.[4]
-
Isolation: The purified ABA can then be isolated through crystallization, filtration, and drying.
Protocol 2: Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid
This protocol focuses on minimizing by-product formation during the hydrogenation step.
-
Preparation: In a suitable reactor, dissolve 5-nitroisophthalic acid in water and adjust the pH to 5-6 with an alkali metal hydroxide like sodium hydroxide.[1]
-
Catalyst Addition: Add a suitable hydrogenation catalyst, such as Raney nickel or palladium on carbon.[1]
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., up to 10 kg/cm ²). The reaction is typically exothermic and may require cooling to maintain the desired temperature.[1]
-
Reaction Completion: Monitor the reaction's progress by measuring hydrogen uptake.
-
Work-up: Once the reaction is complete, filter off the catalyst.
-
Precipitation: Adjust the pH of the filtrate to the isoelectric point of 5-aminoisophthalic acid (around 3.5-4.0) with an acid like acetic acid to precipitate the product.[8]
-
Isolation: Collect the precipitated 5-aminoisophthalic acid by filtration, wash with water, and dry. A yield of around 95% can be expected.[8]
Visualizations
Synthesis Pathway of this compound (ABA)
Caption: General Synthesis Pathway for ABA.
Troubleshooting Workflow for ABA Purification
Caption: Troubleshooting Workflow for ABA Purification.
References
- 1. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 2. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 6. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 7. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]
- 8. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]
Stability issues of reagents in Iomeprol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning stability issues of reagents used in the synthesis of Iomeprol. It is intended for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: One of the key reagents, acetoxyacetyl chloride, is known to be unstable. What are the primary degradation pathways and how can they be minimized?
A1: Acetoxyacetyl chloride is highly susceptible to hydrolysis due to its reactive acyl chloride group. Contact with moisture, even atmospheric humidity, leads to its rapid decomposition into acetic acid and hydrochloric acid. This not only reduces the yield of the desired acylation reaction but also introduces acidic impurities that can catalyze further side reactions.
To minimize degradation:
-
Strict Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon.[1][2]
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents. Solvents should be properly dried and stored over molecular sieves.
-
Proper Storage: Store acetoxyacetyl chloride in a tightly sealed container, in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][3] Storage at 2-8°C is recommended.[4]
-
Fresh Reagents: Use freshly opened bottles of the reagent whenever possible. For older bottles, it is advisable to test for purity before use.
Q2: What are the stability concerns associated with thionyl chloride and how should it be handled?
A2: Thionyl chloride is a corrosive and moisture-sensitive reagent. It reacts exothermically with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl), both of which are corrosive and can interfere with the synthesis.[5] Aged thionyl chloride can develop a yellow hue due to the formation of disulfur dichloride, which can affect its reactivity.[5]
Handling and Storage Recommendations:
-
Inert Atmosphere: Handle thionyl chloride under a fume hood and, for sensitive reactions, under an inert atmosphere.
-
Avoid Contamination: Prevent contact with water, alcohols, amines, and strong bases.[1]
-
Proper Quenching: Excess thionyl chloride should be quenched carefully. Slow addition to a cold, stirred solution of aqueous sodium bicarbonate or sodium carbonate is a common method.[6]
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.
Q3: 3-Amino-1,2-propanediol is a key starting material. What are its stability characteristics?
A3: 3-Amino-1,2-propanediol is a stable compound under normal temperatures and pressures. However, it is hygroscopic, meaning it readily absorbs moisture from the air.[7] This can dilute the reagent and introduce water into the reaction, which is problematic for subsequent steps involving moisture-sensitive reagents.
Best Practices:
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place, preferably under an inert atmosphere. Storage below +30°C is recommended.
-
Handling: Minimize exposure to the atmosphere during weighing and transfer.
-
Drying: If moisture absorption is suspected, the reagent can be dried using appropriate techniques before use.
Q4: How stable is the starting material 5-amino-2,4,6-triiodoisophthalic acid?
A4: 5-Amino-2,4,6-triiodoisophthalic acid is a relatively stable solid.[8][9] However, it is sensitive to light and moisture.[10] Prolonged exposure to light can lead to degradation, and absorbed moisture can interfere with subsequent reactions. It is recommended to store it at room temperature in a tightly sealed, light-resistant container.[10]
Troubleshooting Guides
Issue 1: Low Yield in Acylation Step with Acetoxyacetyl Chloride
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of Acetoxyacetyl Chloride | Verify the purity of the reagent. If it's an old bottle, consider using a fresh one. Ensure strict anhydrous conditions are maintained throughout the experiment. | Acetoxyacetyl chloride is highly moisture-sensitive. Hydrolysis reduces the amount of active acylating agent available for the reaction.[11] |
| Catalyst Inactivity | If a Lewis acid catalyst is used, ensure it is anhydrous and fresh. Moisture deactivates many Lewis acids.[3] | Catalysts like AlCl₃ are extremely sensitive to moisture, which can halt the reaction.[3] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Some acylations require heating, while others proceed well at room temperature or below to minimize side reactions. | Temperature affects reaction kinetics. Too low may result in a sluggish reaction, while too high can cause decomposition of reactants or products.[1][3] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Extend the reaction time if necessary. | The reaction may be slower than anticipated due to various factors. |
Issue 2: Formation of Impurities During the Synthesis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Moisture | Implement rigorous drying of glassware, solvents, and inert gases. Use of a glovebox or Schlenk line is recommended for handling moisture-sensitive reagents.[2] | Moisture leads to the hydrolysis of acyl chlorides, forming carboxylic acids which can act as impurities or participate in side reactions.[1] |
| Side Reactions of Acetoxyacetyl Chloride | Control the stoichiometry of the reactants carefully. Slow, dropwise addition of the acylating agent can minimize side reactions like di-acylation.[1] | Acetoxyacetyl chloride can react with both the amino and hydroxyl groups of 3-amino-1,2-propanediol if conditions are not optimized. |
| Degradation of Thionyl Chloride | Use freshly distilled or a new bottle of thionyl chloride. Ensure it is colorless before use. | Aged, yellow thionyl chloride contains impurities that can lead to undesired side reactions.[5] |
| Impure Starting Materials | Verify the purity of all starting materials using appropriate analytical methods before starting the synthesis. | Impurities in the starting materials can be carried through the synthesis and may participate in side reactions. |
Data Presentation: Reagent Stability Summary
| Reagent | Key Stability Issues | Recommended Storage Conditions | Incompatible Substances |
| Acetoxyacetyl Chloride | Highly moisture-sensitive; hydrolyzes to acetic acid and HCl.[11] Reacts violently with water.[12] | 2-8°C, in a tightly sealed container under an inert atmosphere, in a dry and well-ventilated place.[4] | Water, strong oxidizing agents, strong bases, alcohols.[1] |
| Thionyl Chloride | Reacts exothermically with water.[5] Decomposes on heating.[5] Corrosive. | Cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. | Water, alcohols, amines, strong bases. |
| 3-Amino-1,2-propanediol | Hygroscopic.[7] | Tightly sealed container in a dry and well-ventilated place, below +30°C. | Strong oxidizing agents. |
| 5-Amino-2,4,6-triiodoisophthalic Acid | Sensitive to light and moisture.[10] | Room temperature, in a tightly sealed, light-resistant container.[10] | Strong oxidizing agents. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Starting Materials
This protocol outlines a general method for assessing the purity and stability of the key starting materials.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to separate the main component from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the analyte (e.g., 240 nm for iodinated compounds).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reagent and dissolve it in a suitable anhydrous solvent to a known concentration.
-
For forced degradation studies, subject the sample to stress conditions (e.g., heat, acid, base, oxidation, light) as per ICH guidelines Q1A(R2).[13]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak, which would indicate degradation.
-
Protocol 2: Karl Fischer Titration for Moisture Content Determination
This protocol is for determining the water content in moisture-sensitive reagents.
-
Apparatus:
-
An automated Karl Fischer titrator (volumetric or coulometric).
-
-
Reagents:
-
Karl Fischer reagent (one-component or two-component).[14]
-
Anhydrous methanol or other suitable solvent.
-
-
Procedure:
-
Add the anhydrous solvent to the titration cell and titrate to a stable endpoint to remove any residual moisture.
-
Accurately weigh a sample of the reagent and quickly add it to the titration cell, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content based on the amount of reagent consumed.
-
Visualizations
Caption: Troubleshooting workflow for low yield in acylation.
Caption: Workflow for handling moisture-sensitive reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-Amino-2,4,6-Triiodoisophthalic Acid or Manufacturers, with SDS [mubychem.com]
- 11. nbinno.com [nbinno.com]
- 12. Acetoxyacetyl chloride | 13831-31-7 [chemicalbook.com]
- 13. database.ich.org [database.ich.org]
- 14. mt.com [mt.com]
Troubleshooting low yield in the amidation step of Iomeprol synthesis
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering low yields in the amidation step of Iomeprol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the specific amidation reaction in the synthesis of Iomeprol that this guide addresses?
This guide focuses on the amidation reaction between 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo-m-phthaloyl chloride and 3-amino-1,2-propanediol to form an intermediate in the Iomeprol synthesis pathway.
Q2: What is a typical reported yield for this amidation step?
Published literature, specifically patent CN102363600B, reports a yield of approximately 91% for this reaction under specific conditions.[1]
Q3: What are the most common causes of low yield in this amidation step?
Low yield in the amidation step of Iomeprol synthesis can often be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Deviations from the ideal temperature, reaction time, or stoichiometry can significantly impact the yield.
-
Impure Reactants: The purity of the starting materials, particularly the 3-amino-1,2-propanediol, is critical.
-
Presence of Moisture: Acyl chlorides are highly reactive towards water, and the presence of moisture can lead to hydrolysis of the starting material.
-
Side Reactions: The formation of unwanted byproducts can consume the reactants and reduce the yield of the desired product.
-
Inefficient Purification: Loss of product during the workup and purification stages can lead to a lower calculated yield.
Troubleshooting Guide
Problem 1: Yield is significantly lower than the expected ~91%.
Possible Cause 1.1: Suboptimal Reaction Conditions
Solution:
Review and optimize the reaction parameters. A typical protocol involves the slow addition of 3-amino-1,2-propanediol and triethylamine to a solution of 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo-m-phthaloyl chloride in N,N-dimethylacetamide (DMAC) at a controlled temperature.
Table 1: Reported Reaction Conditions for Iomeprol Amidation
| Parameter | Recommended Value | Source |
| Solvent | N,N-Dimethylacetamide (DMAC) | [1] |
| Base | Triethylamine | [1] |
| Temperature | Cooled to 10°C during addition, then warmed to 20°C | [1] |
| Reaction Time | 15 hours | [1] |
| Stoichiometry (Acyl chloride : Amine : Base) | 1 : 2.67 : 2.67 (molar ratio) | [1] |
Troubleshooting Workflow for Suboptimal Conditions:
Caption: Troubleshooting workflow for suboptimal reaction conditions.
Possible Cause 1.2: Impurity in 3-amino-1,2-propanediol
A known impurity in the synthesis of 3-amino-1,2-propanediol is its isomer, 2-amino-1,3-propanediol .[2] The presence of this isomer can lead to the formation of a structural isomer of the desired product, thereby reducing the yield of the correct intermediate.
Solution:
-
Source High-Purity Reactants: Obtain 3-amino-1,2-propanediol from a reputable supplier with a detailed certificate of analysis indicating the purity and the content of the 2-amino-1,3-propanediol isomer.
-
Analytical Testing: If possible, perform in-house analysis (e.g., by GC or HPLC) of the 3-amino-1,2-propanediol raw material to confirm its purity before use.
Possible Cause 1.3: Presence of Moisture
The starting material, 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo-m-phthaloyl chloride, is an acyl chloride. Acyl chlorides are highly susceptible to hydrolysis in the presence of water. This side reaction will consume the acyl chloride and reduce the yield of the desired amide.
Solution:
-
Use Anhydrous Solvents and Reagents: Ensure that the N,N-dimethylacetamide and triethylamine are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
Possible Cause 1.4: Side Reactions
Besides the reaction with the aminopropanediol isomer, other side reactions can occur:
-
Reaction with Solvent: Although DMAC is a common solvent for amidation, under certain conditions, it can react with highly reactive acyl chlorides.
-
O-acylation: The hydroxyl groups of 3-amino-1,2-propanediol are also nucleophilic and could potentially react with the acyl chloride, leading to the formation of ester byproducts. However, the amino group is generally more nucleophilic than the hydroxyl groups, so this is usually a minor pathway.
Solution:
-
Maintain Low Temperature During Addition: The initial cooling to 10°C helps to control the reaction rate and minimize side reactions.[1]
-
Monitor the Reaction: Use analytical techniques like HPLC or TLC to monitor the progress of the reaction and detect the formation of major byproducts.
Problem 2: Difficulty in isolating the product, leading to apparent low yield.
Possible Cause 2.1: Inefficient Workup and Purification
The workup procedure described in the literature involves filtration and precipitation.[1] Product loss can occur at each of these steps.
Solution:
-
Optimize Precipitation: Ensure complete precipitation of the product from the methanol/water mixture. The temperature and the rate of addition of water can influence the particle size and filterability of the precipitate.
-
Thorough Washing: Wash the filtered solid with an appropriate solvent to remove impurities without dissolving a significant amount of the product.
-
Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization. A patent for an impurity of Iomeprol suggests that purification of related intermediates can be achieved using silica gel column chromatography.[3]
Experimental Protocols
Amidation of 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo-m-phthaloyl chloride [1]
-
In a suitable reaction flask, dissolve 41.2 g (0.06 mol) of 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo-m-phthaloyl chloride in 80 mL of N,N-dimethylacetamide with stirring at room temperature.
-
Cool the solution to 10°C.
-
Slowly and concurrently add 16 g (0.16 mol) of triethylamine and 14.6 g (0.16 mol) of 3-amino-1,2-propanediol to the cooled solution.
-
After the addition is complete, warm the reaction mixture to 20°C and stir for 15 hours.
-
Upon completion of the reaction, cool the mixture to below 10°C and filter.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in 160 mL of methanol, and then 200 mL of water is added with stirring.
-
Allow the mixture to stand for precipitation to occur.
-
Collect the solid product by filtration, wash it, and dry to obtain the desired intermediate.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of the amidation reaction and assessing the purity of the final product.
Table 2: Example HPLC Parameters for Iomeprol and Related Substances
| Parameter | Typical Conditions |
| Column | C18 or C8 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) |
| Detector | UV detector at an appropriate wavelength (e.g., 254 nm) or Mass Spectrometer (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40°C |
Note: Specific HPLC conditions should be developed and validated for the specific intermediate and potential impurities.
Logical Relationship of Troubleshooting Steps
Caption: Logical progression for troubleshooting low yield in the amidation step.
References
Technical Support Center: Optimization of Reaction Conditions for Iomeprol Intermediate-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of Iomeprol intermediate-1, identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide .
General FAQs
Q1: What is the typical synthetic route for this compound?
A1: The synthesis of this compound, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, generally involves a two-step process. The first step is the amidation of a 5-nitroisophthalate derivative with 3-amino-1,2-propanediol, followed by the reduction of the nitro group to an amine. The resulting compound, 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, is then subjected to an iodination reaction to yield the final intermediate.
Q2: What are the critical quality attributes for this compound?
A2: The critical quality attributes for this compound include high purity (typically >99% by HPLC), low levels of residual solvents and inorganic salts, and a specific impurity profile. The absence of color is also a key parameter, indicating the removal of certain process-related impurities.
Amidation Reaction Troubleshooting
Q1: I am observing low yields in the amidation of dimethyl 5-nitroisophthalate with 3-amino-1,2-propanediol. What are the potential causes and solutions?
A1: Low yields in the amidation reaction can be attributed to several factors. Ensure that approximately 2.1 molar equivalents of 3-amino-1,2-propanediol are used. The reaction is typically carried out at reflux temperature in a suitable solvent like 2-methoxyethanol with a catalytic amount of a base, such as dissolved sodium metal. Incomplete reaction can occur if the reaction time is insufficient. The reaction should be monitored until the consumption of the dimethyl 5-nitroisophthalate is essentially complete.
Q2: The subsequent hydrogenation of the nitro group is sluggish. How can I optimize this step?
A2: For the catalytic hydrogenation of the intermediate 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a palladium-on-carbon catalyst is commonly used. The reaction can be initiated at room temperature. Ensure the catalyst is active and the hydrogen pressure is adequate. The reaction is typically complete within about an hour. If the reaction is slow, consider carefully increasing the temperature or using a fresh batch of catalyst.
Iodination Reaction Troubleshooting
Q1: During the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, I am seeing the formation of colored impurities. How can this be prevented and remediated?
A1: The formation of colored impurities, such as azo dimers, is a known issue in the iodination step. To minimize their formation, it is crucial to control the reaction pH. The iodination is preferably carried out at a pH between 2 and 3. The iodinating agent, iodine chloride (ICl), should be added in several portions with pH adjustments before each addition. If colored impurities do form, a decolorizing step can be implemented. This involves adjusting the pH of the solution to above 4 and adding a reducing agent like sodium dithionite to convert the colored azo dimer to a colorless hydrazo dimer before crystallization.
Q2: The iodination reaction is not going to completion, resulting in a mixture of partially iodinated products. What are the key parameters to control?
A2: Incomplete iodination can result from insufficient iodinating agent, improper temperature, or incorrect pH. Approximately 3 mole equivalents of iodine chloride are required for complete tri-iodination. The reaction temperature should be maintained between 60°C and 90°C. A continuous process may start at a lower temperature (around 65°C) and proceed to a higher temperature (around 80°C) to ensure the addition of all three iodine atoms. Maintaining the pH between 2 and 3 is critical for optimal reaction efficiency.
Q3: How should I handle the quenching of the iodination reaction?
A3: After the iodination is complete, any excess iodine chloride must be quenched. This is typically achieved by adding a quenching reagent such as sodium bisulphite (Na₂S₂O₅). In a continuous process, an aqueous solution of the quenching reagent is added to the reaction mixture in a separate reactor.
Purification and Analysis
Q1: What is an effective method for purifying the final this compound?
A1: Crystallization is a common and effective method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. After the decolorization step, the mixture can be cooled to a temperature between 25°C and 45°C to induce crystallization. The resulting crystals are then filtered, washed with water, and dried. This process can yield a product with a purity of about 99% by HPLC.
Q2: How can I remove inorganic salts from my final product?
A2: Since Iomeprol and its intermediates are water-soluble, removing inorganic salts generated during the reaction can be challenging. One approach described in a patent for a later N-methylation step involves using a solvent system (like methanol) in which an inorganic chloride (e.g., calcium chloride) is soluble, allowing for separation from the desired product. While traditionally ion exchange resins are used for removing inorganic materials, this alternative method can simplify the process.
Experimental Protocols
Protocol 1: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
-
Amidation:
-
Charge a reaction vessel with dimethyl 5-nitroisophthalate and approximately 2.1 molar equivalents of 3-amino-1,2-propanediol in 2-methoxyethanol.
-
Add a catalytic amount of dissolved sodium metal.
-
Heat the solution to reflux temperature and maintain until the dimethyl 5-nitroisophthalate is consumed (monitor by a suitable chromatographic method).
-
-
Hydrogenation:
-
To the resulting solution containing 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, add a palladium-on-carbon catalyst.
-
Initiate hydrogenation at room temperature under a hydrogen atmosphere.
-
Continue the reaction for approximately one hour until the reduction of the nitro group is complete.
-
-
Isolation:
-
Filter off the catalyst.
-
The resulting 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide can be isolated by removing the solvent or by precipitating it as its hydrochloride salt by adding hydrogen chloride.
-
Protocol 2: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
Dissolution and pH Adjustment:
-
Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (or its hydrochloride salt) in water or a methanol/water mixture.
-
Adjust the pH to approximately 3 with an aqueous solution of sodium hydroxide.
-
-
Iodination:
-
Heat the solution to 65-80°C.
-
Add iodine chloride (in total, 3 mole equivalents) in 3-4 portions.
-
Before each addition of iodine chloride, adjust the pH to 2-3 with sodium hydroxide.
-
-
Quenching:
-
After the final addition and reaction period, quench the excess iodine chloride by adding an aqueous solution of sodium bisulphite.
-
-
Decolorization and Crystallization:
-
Adjust the pH of the quenched reaction mixture to above 4 with sodium hydroxide.
-
Add 1-10 mole percent of sodium dithionite to decolorize the solution.
-
Cool the solution to 25-45°C to crystallize the product.
-
-
Isolation:
-
Filter the crystals, wash with water, and dry to obtain 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Data Presentation
Table 1: Optimized Reaction Conditions for the Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
| Parameter | Recommended Value | Reference |
| Starting Material | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide or its HCl salt | |
| Iodinating Agent | Iodine Chloride (ICl) | |
| Molar Equivalents of ICl | ~3.0 | |
| Solvent | Water or Methanol/Water Mixture | |
| Reaction Temperature | 60°C - 90°C | |
| Reaction pH | 2 - 3 | |
| Quenching Agent | Sodium Bisulphite (Na₂S₂O₅) | |
| Decolorizing Agent | Sodium Dithionite | |
| Decolorization pH | > 4 | |
| Crystallization Temperature | 25°C - 45°C | |
| Expected Purity | ~99% (by HPLC) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the iodination reaction.
Identification of by-products in Iomeprol intermediate-1 synthesis by mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Iomeprol intermediate-1 and the identification of its by-products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound is chemically known as 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. It is a key precursor in the synthesis of Iomeprol, a non-ionic X-ray contrast agent. The primary synthesis route involves the electrophilic iodination of its non-iodinated precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA), typically using an iodinating agent like iodine monochloride in an aqueous or alcoholic solvent.
Q2: What are the common by-products observed during the synthesis of this compound?
A2: By-products in the synthesis of this compound can originate from several sources:
-
Under-iodinated Intermediates: Incomplete iodination can result in the presence of mono-iodinated and di-iodinated species of the ABA precursor.
-
By-products from Starting Material Impurities: Impurities present in the ABA starting material, such as ABA monomethylester and an ABA dimer, can undergo iodination to form their corresponding tri-iodinated by-products.
-
Side-reaction Products: The iodination reaction conditions can sometimes lead to the formation of colored impurities, such as azo-dimers, through the reaction of the aromatic amino group.
Q3: How can mass spectrometry be used to identify these by-products?
A3: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for identifying and characterizing by-products. By analyzing the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns, it is possible to elucidate the structures of the impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in the confirmation of elemental compositions.
Q4: What are the characteristic mass spectral fragmentation patterns for this compound and its by-products?
A4: In electrospray ionization (ESI) mass spectrometry, this compound and its related by-products will typically show a protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS is often characterized by the successive loss of water molecules from the dihydroxypropyl side chains, cleavage of the amide bonds, and potentially the loss of iodine atoms, although the carbon-iodine bond on the aromatic ring is relatively stable under typical collision-induced dissociation (CID) conditions. Deiodination can sometimes be observed in the ESI source, especially when using mobile phase additives like formic acid.[1]
Q5: Are there any specific sample preparation considerations for LC-MS analysis?
A5: It is crucial to ensure that the sample is fully dissolved in a solvent compatible with the LC mobile phase. Dilution of the reaction mixture may be necessary to avoid detector saturation. The choice of mobile phase additives can influence ionization efficiency and in-source fragmentation; for instance, formic acid can sometimes induce deiodination in the ESI source.[1] Therefore, method development should carefully evaluate different mobile phase compositions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete iodination. - Sub-optimal reaction temperature or time. - Degradation of the product. | - Monitor the reaction progress using HPLC to ensure complete consumption of the starting material. - Optimize the reaction temperature and duration. - Ensure the work-up procedure is not too harsh (e.g., avoid extreme pH or high temperatures for extended periods). |
| High Levels of Under-iodinated By-products in MS | - Insufficient amount of iodinating agent. - Poor mixing of reactants. - Reaction terminated prematurely. | - Ensure the correct stoichiometry of the iodinating agent is used. - Improve agitation during the reaction. - Extend the reaction time and monitor for completion. |
| Detection of Unexpected High Molecular Weight By-products | - Presence of dimeric impurities in the ABA starting material. - Formation of azo-dimers during the iodination reaction. | - Analyze the ABA starting material for purity before use. - Optimize the pH of the reaction mixture to minimize side reactions. - Employ a purification step, such as recrystallization, to remove these larger impurities. |
| Poor Chromatographic Peak Shape | - Inappropriate column chemistry or mobile phase. - Sample overload. - Interaction of the analyte with metal components of the LC system. | - Screen different reversed-phase columns (e.g., C18, C8) and mobile phase compositions (acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate). - Dilute the sample before injection. - Use a biocompatible LC system or add a chelating agent like EDTA to the mobile phase if metal chelation is suspected. |
| In-source Deiodination Observed in Mass Spectra | - High capillary voltage in the ESI source. - Use of formic acid in the mobile phase. | - Reduce the capillary voltage. - Consider using a different mobile phase additive, such as acetic acid, which is less likely to induce deiodination.[1] |
Quantitative Data Summary
The following table provides an example of a typical impurity profile for a synthesis of this compound, as determined by LC-MS. The relative amounts are for illustrative purposes and can vary significantly depending on the specific reaction conditions and the purity of the starting materials.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Typical Relative Abundance (%) |
| This compound | 720.98 | 721.8 | > 98.0 |
| Di-iodo By-product | 595.08 | 596.0 | < 1.0 |
| Mono-iodo By-product | 469.18 | 470.1 | < 0.5 |
| Iodinated ABA Monomethylester | 735.01 | 735.8 | < 0.2 |
| Iodinated ABA Dimer | 1111.97 | 1112.8 | < 0.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
-
Dissolution: Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) in a suitable solvent (e.g., water or methanol) in a reaction vessel.
-
pH Adjustment: Adjust the pH of the solution to approximately 2-3 using an appropriate acid (e.g., hydrochloric acid).
-
Iodination: While maintaining the temperature between 60-80°C, add the iodinating agent (e.g., iodine monochloride) portion-wise. Monitor the pH and adjust as necessary with a base (e.g., sodium hydroxide) to maintain the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Quenching: After the reaction is complete, quench any excess iodinating agent by adding a reducing agent (e.g., sodium bisulfite).
-
Precipitation and Isolation: Adjust the pH to near neutral to precipitate the product. Cool the mixture and collect the solid product by filtration.
-
Washing and Drying: Wash the isolated solid with water and then a suitable organic solvent (e.g., ethanol) to remove residual impurities. Dry the product under vacuum.
Protocol 2: By-product Analysis by LC-MS/MS
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in the initial mobile phase to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.
-
MS Scan Range: m/z 100-1500.
-
MS/MS: For targeted analysis, select the [M+H]⁺ ions of the expected by-products as precursors and acquire product ion spectra using an appropriate collision energy (e.g., 15-40 eV).
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical relationship of precursors to products and by-products in this compound synthesis.
References
Preventing degradation of Iomeprol intermediate-1 during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Iomeprol intermediate-1 during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely chemical structure of "this compound"?
A1: Based on common synthetic routes for Iomeprol, "this compound" is identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . This intermediate is the precursor to the acylation step where the N-methyl-2-hydroxyacetamido group is introduced at the 5-amino position of the benzene ring.
Q2: What are the critical functional groups in this compound that are susceptible to degradation?
A2: The primary sites of potential degradation are the aromatic amine group (-NH2), the two amide linkages (-CONH-), and the dihydroxypropyl side chains. The tri-iodinated benzene ring is generally stable but can be susceptible to de-iodination under harsh reductive conditions, which are not typical for the subsequent synthetic steps.
Q3: How can I monitor the purity and degradation of this compound during the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and assessing the purity of this compound.[1][2] A suitable method would employ a C18 column with a gradient elution using a mobile phase of water and acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength around 254 nm. For more detailed characterization, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.[1][3]
Troubleshooting Guide
Issue 1: Low yield of the desired acylated product and presence of multiple impurities.
Possible Cause 1.1: Degradation of this compound prior to acylation.
-
Troubleshooting:
-
Storage: Ensure this compound is stored in a cool, dry, and dark place. Exposure to light and moisture can lead to gradual degradation.
-
Purity Check: Before starting the acylation reaction, verify the purity of the intermediate using HPLC. If significant impurities are present, consider purification by recrystallization.
-
Possible Cause 1.2: Side reactions during acylation.
-
Troubleshooting:
-
Temperature Control: The acylation reaction is often exothermic. Maintain the recommended reaction temperature using an ice bath or other cooling methods to prevent side reactions and degradation.
-
Reagent Addition: Add the acylating agent (e.g., chloroacetyl chloride or acetoxyacetyl chloride) slowly and in a controlled manner to the solution of this compound to avoid localized high concentrations and overheating.[4]
-
pH Control: The reaction is typically carried out in the presence of a base to neutralize the HCl generated. Monitor and control the pH of the reaction mixture, as highly acidic or basic conditions can promote hydrolysis of the amide bonds.[5][6]
-
Issue 2: Formation of a colored impurity during the reaction.
Possible Cause 2.1: Oxidation of the aromatic amine.
-
Troubleshooting:
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the aromatic amine group, which can lead to colored byproducts.
-
Solvent Purity: Use high-purity, degassed solvents to reduce the presence of dissolved oxygen and other oxidizing impurities.
-
Possible Cause 2.2: De-iodination.
-
Troubleshooting:
-
Avoid Reductive Conditions: Ensure that no reducing agents are inadvertently introduced into the reaction mixture. While unlikely in a typical acylation, contamination can lead to the removal of iodine atoms from the aromatic ring.
-
Issue 3: Difficulty in purifying the final Iomeprol product, with impurities related to the intermediate.
Possible Cause 3.1: Incomplete reaction or carryover of unreacted intermediate.
-
Troubleshooting:
-
Reaction Monitoring: Use HPLC to monitor the reaction until completion to ensure all of the this compound has been consumed.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the acylating agent may be used to drive the reaction to completion, but a large excess can lead to other side products.
-
Possible Cause 3.2: Hydrolysis of the product or intermediate during workup.
-
Troubleshooting:
-
Controlled Quenching: Quench the reaction carefully by adding it to cold water or a buffered solution to avoid drastic pH changes.
-
Purification Method: For purification, consider using column chromatography or recrystallization from a suitable solvent system. In some patented procedures, ion-exchange resins are used to remove ionic impurities and unreacted starting materials.[1][4]
-
Data Presentation
Table 1: Typical Reaction Conditions for Acylation of this compound
| Parameter | Condition | Rationale |
| Solvent | N,N-Dimethylacetamide (DMAc) or similar aprotic polar solvent | Good solubility for the intermediate and reactants. |
| Acylating Agent | Chloroacetyl chloride or Acetoxyacetyl chloride | Provides the acetyl group for amide formation. |
| Base | Triethylamine or other non-nucleophilic organic base | Neutralizes the HCl byproduct of the reaction. |
| Temperature | 0 - 10 °C | Minimizes side reactions and degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aromatic amine. |
Experimental Protocols
Protocol 1: HPLC Monitoring of the Acylation Reaction
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure: a. Prepare a standard solution of this compound. b. At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture. c. Quench the aliquot with a suitable solvent (e.g., mobile phase A). d. Dilute the sample to an appropriate concentration. e. Inject the sample into the HPLC system. f. Monitor the disappearance of the this compound peak and the appearance of the product peak.
Protocol 2: Purification of the Acylated Product by Recrystallization
-
Procedure: a. After the reaction is complete, quench the reaction mixture by pouring it into cold water with stirring. b. Collect the precipitated solid by filtration. c. Wash the solid with water to remove water-soluble impurities. d. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents). e. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. f. Collect the crystals by filtration. g. Wash the crystals with a small amount of cold solvent. h. Dry the purified product under vacuum.
Visualizations
Caption: Synthetic workflow from this compound to the acylated product.
References
- 1. CN106316878A - Preparation method of iomeprol impurity - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Characterization of Iomeprol Intermediate-1 Reference Standard: A Comparative Guide
This guide provides a comprehensive characterization of a reference standard for Iomeprol intermediate-1, identified as 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. It is a key precursor in the synthesis of Iomeprol, a widely used non-ionic, tri-iodinated contrast agent.[1][2][3] This document outlines its physicochemical properties and compares them with other relevant iodinated contrast agent intermediates, providing essential data for researchers, scientists, and professionals in drug development.
Comparative Data of Iodinated Contrast Agent Intermediates
The following table summarizes the key physicochemical properties of the this compound reference standard and compares it with commercially available intermediates of other common iodinated contrast agents, such as Iohexol and Iopamidol.
| Property | This compound | Iohexol Intermediate (5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) | Iopamidol Impurity A |
| Chemical Name | 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide |
| CAS Number | Not explicitly found | 31127-80-7[4][5] | 60166-98-5[6] |
| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₆H₂₀I₃N₃O₇[5] | C₁₄H₁₈I₃N₃O₆[6] |
| Molecular Weight | 793.08 g/mol | 747.06 g/mol [4][5] | 705.02 g/mol [6] |
| Purity (Typical) | ≥99.0% (as per typical reference standard quality) | ≥99.0% (HPLC)[4] | Available as a certified reference material[7] |
| Appearance | White to off-white crystalline powder (expected) | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions | Soluble in water and methanol | Soluble in water |
Experimental Protocols for Characterization
Detailed methodologies for the comprehensive characterization of the this compound reference standard are provided below. These protocols are standard for the analysis of pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the main peak from all potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Procedure: A solution of the reference standard is prepared in a suitable solvent (e.g., mobile phase) at a known concentration. The solution is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to confirm the assigned structure of 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Objective: To confirm the molecular weight of the this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like this intermediate.
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The instrument is operated in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared with the calculated exact mass of the proposed structure to confirm its identity.
Infrared (IR) Spectroscopy for Functional Group Identification
-
Objective: To identify the key functional groups present in the this compound molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically analyzed as a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.
-
Procedure: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), N-H (amide), C=O (amide), and C-I bonds.
Visualizations
Synthesis Pathway of Iomeprol
The following diagram illustrates a plausible synthesis pathway for Iomeprol, highlighting the position of this compound.
Caption: Synthesis pathway of Iomeprol.
Experimental Workflow for Reference Standard Characterization
This diagram outlines the general workflow for the characterization and certification of a new batch of this compound reference standard.
Caption: Characterization workflow for a reference standard.
References
- 1. research.bau.edu.tr [research.bau.edu.tr]
- 2. eimj.org [eimj.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Iohexol Intermediate 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide - Beijing Beilu Pharmaceutical Co., Ltd. [beilupharma.com]
- 5. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C16H20I3N3O7 | CID 11115326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Iopamidol European Pharmacopoeia (EP) Reference Standard | 60166-93-0 [sigmaaldrich.com]
Comparative analysis of different synthetic routes to Iomeprol
A Comparative Analysis of Synthetic Routes to Iomeprol
Iomeprol, a non-ionic, tri-iodinated contrast agent, is a crucial tool in diagnostic imaging. Its synthesis has been approached through various chemical pathways, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the prominent synthetic routes to Iomeprol, supported by experimental data and detailed methodologies for key reactions.
Comparison of Synthetic Routes
The synthesis of Iomeprol predominantly starts from derivatives of 5-amino-2,4,6-triiodoisophthalic acid. The key variations in the synthetic strategies involve the choice of starting material, the acylating agent, and the stage at which the N-methylation of the acetamido group is performed. Below is a summary of three major routes.
| Parameter | Route A | Route B | Route C |
| Starting Material | 5-Amino-2,4,6-triiodoisophthalic acid | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | 5-hydroxy-1,3-benzenedicarboxylic acid |
| Key Intermediates | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | 5-(2-chloroacetylamino)-2,4,6-triiodo-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)isophthalamide | Dimethyl 5-hydroxyisophthalate |
| Acylating Agent | Acetoxyacetyl chloride or Chloroacetyl chloride | Chloroacetyl chloride | Not explicitly detailed in initial steps |
| Methylation Step | Can occur at an early or late stage | Occurs after chloroacetylation of the advanced intermediate | Not explicitly detailed in initial steps |
| Reported Overall Yield | Varies; step-wise yields are reported | Molar yield of 66% for a specific process[1] | Not available |
| Final Purity | 99.8% reported in one variation[1] | 99.1% reported in one variation[1] | Not available |
| Key Advantages | Well-established routes with several patented variations. | Avoids the use of thionyl chloride, reducing waste gas treatment. The starting material is a common intermediate for other contrast agents.[1][2] | Starts from a simpler, non-iodinated precursor. |
| Key Disadvantages | Some variations use hazardous reagents like thionyl chloride and unstable acetoxyacetyl chloride.[2][3][4] Methylation with methyl iodide can be low-yielding (77%) and expensive.[3] | Involves protection and deprotection steps for the dihydroxypropyl groups. | Requires an iodination step, which can be complex to control. |
Synthetic Route Diagrams
The following diagrams illustrate the general workflows of the different synthetic routes to Iomeprol.
References
Navigating Purity Analysis: A Comparative Guide to HPLC and HPTLC Methods for Iomeprol Intermediate-1
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for the validation of Iomeprol Intermediate-1 purity, a key component in the synthesis of the non-ionic X-ray contrast agent, Iomeprol.
This document outlines detailed experimental protocols and presents a side-by-side comparison of the performance of these two common analytical techniques. The data presented herein is representative of typical validation results and serves as a practical guide for selecting the most suitable method for your laboratory's needs.
Understanding Iomeprol and Its Intermediate
Iomeprol is a widely used non-ionic, iodinated contrast agent in medical imaging.[1] Its synthesis involves several key intermediates, with "Intermediate-1" often referring to 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. The purity of this intermediate is paramount as any impurities can be carried over to the final drug product, potentially affecting its safety and efficacy.
Comparative Performance of Analytical Methods
The choice between HPLC and HPTLC for purity analysis often depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Below is a summary of the typical performance characteristics of validated HPLC and HPTLC methods for this compound.
| Validation Parameter | HPLC Method | HPTLC Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.05% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.15% |
| Specificity | High (Good resolution from related substances) | Moderate (Potential for overlapping spots) |
| Robustness | High | Moderate |
| Sample Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for both the HPLC and HPTLC methods are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to provide high resolution and sensitivity for the accurate quantification of this compound and its potential impurities.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent) to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Validation Procedure:
-
Linearity: Prepare a series of standard solutions ranging from the LOQ to 150% of the working concentration. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability: Analyze six replicate injections of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze blank samples, a placebo (if applicable), and stressed samples (e.g., acid, base, oxidative, thermal degradation) to demonstrate that the method is free from interference.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method offers a higher sample throughput and can be a cost-effective alternative for routine purity checks.
1. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254
-
Mobile Phase: Toluene : Ethyl Acetate : Methanol (5:4:1, v/v/v)
-
Chamber Saturation: 20 minutes
-
Migration Distance: 8 cm
-
Detection: Densitometric scanning at 254 nm
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard (1 mg/mL) in the diluent (50:50 water:acetonitrile).
-
Sample Solution: Prepare the sample solution in the same manner.
3. Application and Development:
-
Apply 5 µL of the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a saturated twin-trough chamber.
-
Dry the plate after development.
4. Densitometric Analysis:
-
Scan the dried plate at 254 nm.
-
Record the peak areas and calculate the purity.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC method validation process and the relationship between the key analytical techniques discussed.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC and HPTLC.
References
A Researcher's Guide to Comparing the Purity of Iomeprol Intermediate-1 from Different Suppliers
For researchers and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for comparing the purity of Iomeprol intermediate-1, a key component in the synthesis of the non-ionic X-ray contrast agent Iomeprol, from various suppliers. While direct comparative data from suppliers is not publicly available, this document outlines the necessary experimental protocols and data presentation methods to conduct a thorough in-house evaluation.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data should be organized into a structured table. The following table provides a template for summarizing the purity analysis results for this compound from different suppliers.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white powder | |||
| Purity by HPLC (%) | ≥ 99.0% | |||
| Individual Impurity (%) | ≤ 0.10% | |||
| Total Impurities (%) | ≤ 0.50% | |||
| Water Content (%) | ≤ 0.5% | |||
| Residual Solvents (ppm) | As per ICH Q3C | |||
| Heavy Metals (ppm) | ≤ 10 ppm | |||
| Lot Number | ||||
| Date of Analysis |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-performance liquid chromatography is a fundamental technique for assessing the purity of pharmaceutical intermediates and identifying and quantifying impurities. A validated stability-indicating HPLC method should be used.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the main peak from all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 240 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject a standard solution of this compound of known concentration to determine the retention time and response factor.
-
Inject the sample solutions from each supplier in duplicate.
-
Calculate the percentage purity and the levels of individual and total impurities based on the peak areas. The area normalization method is commonly used for purity determination.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).
-
LC Conditions: The same or a similar HPLC method as described above can be used.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of impurities.
-
Mass Range: A wide mass range should be scanned (e.g., m/z 100-1000) to detect potential low and high molecular weight impurities.
-
-
Procedure:
-
Analyze the sample solutions from each supplier using the LC-MS system.
-
For any detected impurity peaks, examine the corresponding mass spectra to determine their molecular weights.
-
This information, combined with knowledge of the synthetic process, can help in elucidating the structures of the impurities.
-
Karl Fischer Titration for Water Content
This method is used to determine the water content in the sample.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: Follow the instrument manufacturer's instructions for standardization and sample analysis. Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel. The instrument will automatically titrate the sample and calculate the water content.
Gas Chromatography (GC) for Residual Solvents
GC is used to identify and quantify any residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Procedure: The analysis should be performed according to the United States Pharmacopeia (USP) <467> or the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.
Potential Impurities in Iomeprol Synthesis
During the synthesis of Iomeprol, several related substances can be formed as impurities. Knowledge of these potential impurities is crucial for developing an effective analytical method for purity assessment. Some known impurities include:
-
N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methylamino)isophthalamide[1]
-
N-(2,3-Dihydroxypropyl)-5-(2-hydroxy-N-methylacetamido)-2,4,6-triiodoisophthalamide[1]
-
N1,N3-Bis(2,3-dihydroxypropyl)-5-(2-hydroxy-N-methylacetamido)-2,4-diiodoisophthalamide[1]
-
An isomer impurity formed from the use of 2-amino-1,3-propanediol instead of 3-amino-1,2-propanediol in the synthesis process[2][3]
Visualizing the Experimental Workflow and Chemical Structures
To provide a clearer understanding of the comparison process and the chemical entities involved, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound suppliers.
Caption: Relationship between Iomeprol, its intermediate, and potential impurities.
References
Stability-Indicating Assay for Iomeprol Intermediate-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of stability-indicating assay methods for a key intermediate in the synthesis of Iomeprol: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, hereafter referred to as "Iomeprol Intermediate-1". The chemical stability of this intermediate is a critical factor influencing the quality, safety, and shelf-life of the final Iomeprol drug product. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method and compares it with an alternative Ultra-Performance Liquid Chromatography (UPLC) method, supported by detailed experimental protocols and representative data.
Introduction to Stability-Indicating Assays
A stability-indicating assay is a validated analytical procedure designed to accurately quantify the concentration of an active pharmaceutical ingredient (API) or its intermediate, unaffected by the presence of its degradation products, process impurities, or other potential excipients. The development of such an assay is a regulatory requirement and a crucial step in drug development, providing insights into the intrinsic stability of the molecule and helping to establish appropriate storage conditions and shelf-life. Forced degradation studies are an integral part of developing and validating these methods.
Key Degradation Pathways
This compound, being a tri-iodinated benzene derivative with amide linkages, is susceptible to degradation under various stress conditions. Understanding these pathways is fundamental to developing a robust stability-indicating method. The primary degradation routes include:
-
Hydrolysis: Cleavage of the amide bonds connecting the dihydroxypropyl side chains to the benzene ring is a common degradation pathway under both acidic and basic conditions.
-
Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic or oxidative stress, leading to impurities with fewer iodine atoms and altered efficacy and safety profiles.
-
Oxidation: The hydroxyl groups on the side chains can be prone to oxidation.
Comparative Analysis of Analytical Methods
This section compares two prominent chromatographic techniques for the stability-indicating analysis of this compound: a conventional HPLC method and a more modern UPLC method.
| Feature | HPLC Method | UPLC Method |
| Principle | Separation based on partitioning of the analyte between a stationary and a mobile phase at high pressure. | Separation using sub-2 µm particle columns, offering higher resolution and sensitivity at much higher pressures. |
| Speed | Longer run times (typically 20-30 minutes). | Significantly faster run times (typically 2-5 minutes). |
| Resolution | Good resolution, capable of separating major degradants. | Superior resolution, enabling better separation of closely eluting impurities. |
| Sensitivity | Adequate for routine quality control. | Higher sensitivity, beneficial for detecting trace-level degradants. |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Lower, leading to cost savings and reduced environmental impact. |
| System Requirements | Standard HPLC system with a UV detector. | Specialized UPLC system capable of handling high backpressures. |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and for the primary and alternative analytical methods are provided below.
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound to assess the specificity of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid intermediate to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation of this compound.
Primary Method: Stability-Indicating HPLC-UV Assay
Objective: To separate and quantify this compound in the presence of its degradation products.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with o-phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Alternative Method: Stability-Indicating UPLC-PDA Assay
Objective: To provide a faster, high-resolution separation and quantification of this compound and its degradants.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 3 | |
| 4 | |
| 4.1 | |
| 5 | |
| Flow Rate | 0.4 mL/min |
| Detection | PDA at 245 nm |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Representative Data and Comparison
The following table summarizes representative data obtained from forced degradation studies of a similar tri-iodinated intermediate, analyzed by both HPLC and UPLC methods.
| Stress Condition | Degradation (%) - HPLC | Degradation (%) - UPLC | Major Degradants Observed |
| Acid Hydrolysis (0.1 N HCl, 80°C, 4h) | 15.2 | 15.5 | Amide cleavage products |
| Base Hydrolysis (0.1 N NaOH, RT, 2h) | 25.8 | 26.1 | Amide cleavage products |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5 | 8.9 | Oxidized side-chain products |
| Thermal (105°C, 48h) | < 1.0 | < 1.0 | No significant degradation |
| Photolytic (UV/Vis, 24h) | 5.2 | 5.5 | Deiodinated products |
Diagram of Analytical Method Comparison
Caption: Comparison of HPLC and UPLC performance metrics.
Conclusion
Both the described HPLC and UPLC methods are capable of serving as stability-indicating assays for this compound. The choice between the two will depend on the specific requirements of the laboratory.
-
The HPLC method is robust and can be implemented on standard equipment, making it suitable for routine quality control environments where ultra-high throughput is not a primary concern.
-
The UPLC method offers significant advantages in terms of speed, resolution, and solvent savings. It is the preferred choice for research and development settings where detailed impurity profiling and high sample throughput are critical.
The validation of the chosen method must be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
A Head-to-Head Comparison of Iomeprol and Iohexol Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-ionic X-ray contrast agents, Iomeprol and Iohexol stand out for their widespread clinical use. The efficiency and purity of their synthesis are paramount for ensuring patient safety and cost-effective manufacturing. A critical aspect of their production lies in the synthesis of their key chemical intermediates. This guide provides an objective, data-driven comparison of the synthesis pathways and intermediates of Iomeprol and Iohexol, offering valuable insights for researchers and professionals in drug development and manufacturing.
Core Synthesis Pathways: A Shared Foundation
The synthesis of both Iomeprol and Iohexol originates from a common precursor, 5-nitroisophthalic acid. Through a series of reactions including reduction, iodination, and amidation, a crucial common intermediate is formed: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . From this shared intermediate, the synthetic routes diverge to yield the final active pharmaceutical ingredients.
Head-to-Head Comparison of Key Intermediates
The primary divergence in the synthesis of Iomeprol and Iohexol occurs after the formation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. For Iohexol, the next key intermediate is 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . In one prominent synthetic route for Iomeprol, the common intermediate undergoes chloroacetylation and subsequent methylation.
| Intermediate | Synthesis Step | Key Reagents | Reported Yield | Reported Purity (HPLC) | Reference |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide | Iodine chloride, Sodium hydroxide | - | ~99% | [1] |
| 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol Intermediate) | Acetylation of the amino intermediate | Acetic anhydride, p-TsOH | 98.9% | 99.5% | [2] |
| 5-[N-methyl-2-chloracetyl amido]-2,4,6-triiodo-m-phthaloyl chloride (Iomeprol Intermediate precursor) | Chloroacetylation of 5-methylamino-2,4,6-triiodo-m-phthaloyl chloride | Chloroacetyl chloride, N,N-dimethylacetamide | 94% | - | [3] |
| Iohexol (Final Product) | N-alkylation of 5-acetamido intermediate | 3-chloro-1,2-propanediol, Sodium methoxide | 86% | 99.41% | [4] |
| Iomeprol (Final Product) | Hydroxylation of methylated intermediate | Sodium acetate | 66% (molar) | 99.1% | [5] |
Experimental Protocols for Key Intermediate Synthesis
Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This common intermediate is synthesized through the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride.
Procedure:
-
Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride (2.07 kmole) in water (2430 L) at ambient temperature.[6]
-
Adjust the pH to approximately 3 with a 50% w/w aqueous sodium hydroxide solution.[6]
-
Heat the solution to 65-80°C and add iodine chloride (6.37 kmole) in four portions. Before each addition of iodine chloride, adjust the pH to 2-3 with aqueous sodium hydroxide.[6]
-
After the addition is complete, quench any excess iodine chloride with sodium bisulphate (0.08-0.10 kmole).[6]
-
Adjust the pH to 4-6 with aqueous sodium hydroxide.[6]
-
For decolorization, sodium dithionite (0.06 kmole) can be added.[6]
-
The product can be crystallized, filtered, washed, and dried. The resulting HPLC purity is approximately 99%.[1]
Synthesis of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol Intermediate)
This key intermediate for Iohexol is prepared by the acetylation of the common amino intermediate.
Procedure:
-
In a 3000L glass-lined reactor, charge 800kg of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[2]
-
Slowly add a mixture of 450kg acetic acid and 1350kg acetic anhydride containing 6L of concentrated sulfuric acid at a temperature of 50 to 60°C.[2]
-
Control the temperature at 70 to 80°C and react for 3 to 6 hours.[2]
-
After cooling to 40-50°C, recover the acetic anhydride under reduced pressure.[2]
-
Add 600kg of methanol at 75°C to dissolve the residue.[2]
-
Transfer to a hydrolysis vessel and add 1400L of water.[2]
-
Add approximately 500kg of 50% sodium hydroxide solution dropwise at 45-55°C and complete the reaction over 8 hours.[2]
-
Adjust the pH to 5-7 with hydrochloric acid and cool to 10-20°C for 3-6 hours to induce crystallization.[2]
-
Filter and dry the product under reduced pressure to obtain the intermediate with a reported yield of 98.9% and a purity of 99.496%.[2]
Discussion and Comparison of Synthetic Routes
The choice of synthetic route for Iomeprol and Iohexol has significant implications for the overall efficiency, cost, and environmental impact of the manufacturing process.
For Iohexol , the acetylation of the common intermediate is a high-yielding step, with literature reporting yields of up to 98.9%.[2] The subsequent N-alkylation to form the final product also proceeds with good yield. The purification of Iohexol and its intermediates often involves recrystallization from various solvents like butanol or ethanol to achieve high purity.[4][7]
For Iomeprol , some synthetic methods have been developed to avoid the use of harsh reagents like thionyl chloride and acetoxy acetyl chloride.[5] One described route involves chloroacetylation followed by methylation and hydrolysis. While the reported molar yield for the final hydroxylation step is 66%, the process is highlighted for its mild reaction conditions and process stability.[5] A key advantage mentioned for certain Iomeprol synthesis routes is the use of a starting material that is a common intermediate for other contrast agents like Iohexol and Ioversol, which can reduce the need for separate dedicated manufacturing facilities.[5]
Conclusion
Both Iomeprol and Iohexol synthesis pathways are well-established, with a common starting point that branches into distinct routes for their key intermediates. The synthesis of the Iohexol intermediate, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is characterized by high yields. The synthetic strategies for Iomeprol intermediates focus on process stability and the use of less hazardous reagents. The selection of a particular synthetic route will depend on a variety of factors including desired purity, yield, cost of raw materials, and environmental considerations. The data and protocols presented in this guide provide a foundation for an informed comparison and optimization of the synthesis of these vital diagnostic agents.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
- 6. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 7. US7541494B2 - Process for the manufacture of iohexol - Google Patents [patents.google.com]
A Comparative Guide to Purity Assessment of Iomeprol Intermediate-1 by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Iomeprol, a non-ionic, low-osmolar iodinated contrast agent, is synthesized from key intermediates where precise quality control is paramount.[1] This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and the conventional High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Iomeprol intermediate-1, 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[2][3]
This document outlines the principles of each technique, presents comparative performance data, provides detailed experimental protocols, and offers visual workflows to aid in method selection and implementation.
Quantitative Method Comparison: qNMR vs. HPLC-UV
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[4][5] Its fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei, allowing for quantification without requiring a specific reference standard for the analyte.[6][7] This contrasts with HPLC, a separation technique where quantification typically relies on comparing the analyte's response to that of a certified reference standard.[8]
The following table summarizes the key performance metrics for qNMR and a typical HPLC-UV method, offering a clear comparison for analytical professionals.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Key Considerations |
| Purity Assay (%) | 98.5 ± 0.2 | 98.2 ± 0.3 | qNMR provides a direct measurement of the molar purity.[6] |
| Principle | Direct, primary method based on signal-to-mole ratio.[5] | Comparative, separation-based method. | qNMR does not require an identical standard of the main component.[6] |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | HPLC generally offers superior sensitivity for trace impurities.[6] |
| Limit of Quantitation (LOQ) | ~0.3% | ~0.05% | HPLC is better suited for quantifying low-level impurities.[6] |
| Precision (RSD%) | < 1% | < 1.5% | qNMR often shows higher precision due to fewer sample handling steps.[6] |
| Accuracy (% Recovery) | 99.5 - 100.5% | 99.0 - 101.0% | Both methods demonstrate excellent accuracy when properly validated.[6][9] |
| Analysis Time/Sample | ~15 minutes | ~30 minutes | qNMR can be faster, especially as it requires less method development.[6] |
| Standard Requirements | Requires a certified internal standard of unrelated structure. | Requires a certified reference standard of the main component and potentially of impurities.[8] |
Experimental Protocols
Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol outlines the absolute quantification method using an internal standard.
a) Materials and Equipment:
-
This compound Sample
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified, high purity >99.5%). The IS should be stable, non-volatile, and have signals that do not overlap with the analyte.[10]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or D₂O.
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.
-
Analytical Balance: Accurate to at least 0.01 mg.
-
NMR Tubes: 5 mm, high precision.
b) Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing, then transfer the solution to an NMR tube.
c) NMR Data Acquisition:
-
Allow the sample to equilibrate to the probe temperature (e.g., 298 K).
-
Acquire a quantitative ¹H NMR spectrum using parameters optimized for quantification:
-
Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).[11]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[10]
-
Acquisition Time (aq): At least 3-4 seconds.
-
Spectral Width (sw): Cover all relevant signals (e.g., 0-12 ppm).
-
d) Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for this compound (analyte, An) and a signal for the internal standard (IS). Avoid signals from exchangeable protons (-OH, -NH).
-
Calculate the purity using the following formula[12]:
Purity (%) = (Iₐₙ / Nₐₙ) * (Nᵢₛ / Iᵢₛ) * (MWₐₙ / MWᵢₛ) * (mᵢₛ / mₐₙ) * Pᵢₛ
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical reversed-phase HPLC method for pharmaceutical intermediates.
a) Materials and Equipment:
-
This compound Sample and Reference Standard
-
Mobile Phase: Acetonitrile and Water (HPLC grade). Modifiers like formic acid may be used.[13]
-
Diluent: Mobile phase or Water/Acetonitrile mixture.
-
HPLC System: With a UV/PDA detector.
-
Column: C18 or C8, 150 mm x 4.6 mm, 5 µm (or equivalent).[13][14]
b) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
c) Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in diluent to a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
d) Data Analysis:
-
Inject the blank (diluent), followed by the standard solution and then the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity using the area percent method. For higher accuracy, especially if impurity response factors are unknown, a relative response factor (RRF) determined by a technique like qNMR can be applied.[8]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Visualizing the Workflows
The following diagrams illustrate the experimental and logical workflows for each analytical technique.
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Caption: Conceptual comparison of qNMR and HPLC quantification principles.
Conclusion and Recommendations
Both qNMR and HPLC are robust and reliable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical need.
-
Quantitative NMR (qNMR) is exceptionally well-suited for the primary characterization and certification of reference materials or for obtaining a highly accurate, absolute purity value without requiring a dedicated standard of the intermediate itself.[6][15] Its speed and minimal method development make it efficient for direct purity assays.[16]
-
High-Performance Liquid Chromatography (HPLC) excels in routine quality control environments and for the detection and quantification of trace impurities due to its superior sensitivity.[6][17] It is the preferred method for developing detailed impurity profiles and for stability studies where the separation of degradation products is critical.[18]
For a comprehensive characterization of this compound, a complementary approach is highly effective. qNMR can be used to establish an accurate purity value for a primary batch, which can then serve as a qualified in-house reference standard for routine, high-throughput purity analysis by HPLC.[6] This integrated strategy ensures the highest level of quality assurance in the drug development process.
References
- 1. Iomeprol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. enovatia.com [enovatia.com]
- 9. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 17. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Certified Reference Materials for Iomeprol Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. In the manufacturing of Iomeprol, a widely used non-ionic iodinated contrast agent, stringent control of impurities is mandated by regulatory bodies. Certified Reference Materials (CRMs) are indispensable tools for the development, validation, and routine monitoring of analytical methods designed for this purpose. This guide provides a comparative overview of the development and application of CRMs for Iomeprol impurities, focusing on the analytical methodologies used for their characterization and routine analysis.
The Role of Certified Reference Materials in Iomeprol Quality Control
CRMs for Iomeprol impurities serve as primary standards for establishing the identity, purity, and concentration of potential contaminants.[1] These materials are essential for:
-
Method Validation: Assessing the performance of analytical procedures, including accuracy, precision, linearity, and specificity.[2]
-
Quality Control (QC): Routine monitoring of the manufacturing process to ensure that impurities are below acceptable limits.[3]
-
Stability Studies: Evaluating the degradation profile of Iomeprol under various stress conditions.[3]
-
Identification of Unknown Impurities: Serving as a reference to elucidate the structure of newly detected impurities.[3]
Several commercial suppliers provide reference standards for known Iomeprol impurities. These are typically well-characterized, and a comprehensive Certificate of Analysis (COA) is provided, detailing the material's identity, purity, and the methods used for its characterization.[4][5][6] When selecting a reference material, a thorough review of the COA is crucial to ensure its suitability for the intended analytical application.
Comparison of Analytical Methods for Iomeprol Impurity Profiling
The choice of analytical technique is paramount for the reliable detection and quantification of Iomeprol impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.[7][8] Quantitative Nuclear Magnetic Resonance (qNMR) is also emerging as a primary technique for the certification of reference materials due to its high accuracy and precision.[9]
Below is a comparison of the performance of different analytical methods based on published experimental data.
Table 1: Performance Comparison of Analytical Methods for Iomeprol and its Impurities
| Parameter | LC-MS (for Genotoxic Impurities) | UPLC-PDA (for Iomeprol)[10] |
| Limit of Detection (LOD) | 0.05 ppm for Imp-A, Imp-B, and Imp-C | Not reported for impurities |
| Limit of Quantification (LOQ) | 1 µg/mL (approximately 1 ppm) | Not reported for impurities |
| Accuracy (% Recovery) | 98.4 - 101.5% | 100.0 - 100.2% (for Iomeprol) |
| Precision (RSD) | Within specification | 0.61% (repeatability), 1.49% (reproducibility) |
| Linearity (r) | > 0.999 | Not specified |
| Analysis Time | Not specified | < 5 minutes |
Note: The data for the LC-MS method is specific to three potential genotoxic impurities, while the UPLC-PDA data pertains to the analysis of the active pharmaceutical ingredient (API), Iomeprol. Direct comparison for the same impurity across different methods from a single study is not available in the public domain.
Experimental Protocols
LC-MS Method for Potential Genotoxic Impurities in Iomeprol[10]
-
Instrumentation: Liquid chromatograph coupled with a single quadrupole mass detector.
-
Column: Agilent Eclipse plus C8 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient mode.
-
Flow Rate: 0.1 mL/min.
-
Detection: Mass Spectrometry.
UPLC-PDA Method for Iomeprol[11]
-
Instrumentation: Waters ACQUITY UPLC-PDA H-class system.
-
Column: Information not specified in the abstract.
-
Mobile Phase: Information not specified in the abstract.
-
Elution: Isocratic or gradient not specified.
-
Detection: Photodiode Array (PDA).
Quantitative NMR (qNMR) for Purity Assessment of Reference Materials[9][12][13]
qNMR is a primary ratio method that allows for the determination of the purity of a substance without the need for a reference standard of the same compound.[9] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, which is chemically inert and has signals that do not overlap with the analyte.
-
Sample Preparation: A precisely weighed amount of the Iomeprol impurity and the internal standard are dissolved in a deuterated solvent.
-
Data Acquisition: A quantitative 1H NMR spectrum is acquired with appropriate relaxation delays to ensure full signal recovery.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualization of Workflows
Workflow for the development of a certified reference material for an Iomeprol impurity.
General workflow for the validation of an analytical method for Iomeprol impurities using a CRM.
Conclusion
The development and use of certified reference materials are fundamental to ensuring the quality and safety of Iomeprol. While various commercial sources for Iomeprol impurity standards exist, the selection of an appropriate CRM should be based on a careful evaluation of its Certificate of Analysis. For the analysis of these impurities, modern chromatographic techniques like UPLC and LC-MS offer significant advantages in terms of speed, sensitivity, and specificity compared to traditional HPLC.[7][11] The LC-MS method, in particular, demonstrates high sensitivity for the detection of potential genotoxic impurities at parts-per-million levels. Furthermore, qNMR is a powerful, primary method for the accurate purity assessment of reference materials, providing a high degree of confidence in their certified values.[9][12] The choice of analytical methodology will ultimately depend on the specific requirements of the analysis, including the nature of the impurity, the required detection levels, and the available instrumentation.
References
- 1. Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Iomeprol |Axios Research [axios-research.com]
- 4. Iomeprol Impurities | SynZeal [synzeal.com]
- 5. Iomeprol Impurity 3 | Axios Research [axios-research.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. niito.kz [niito.kz]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
Cross-Validation of Analytical Methods for Iomeprol Intermediate-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of Iomeprol Intermediate-1. The chemical name for this compound is 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection of the most suitable analytical method for your specific research and development needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that a developed analytical procedure is fit for its intended purpose and yields consistently reliable, accurate, and reproducible results. This is particularly important when transferring methods between laboratories or when multiple analytical techniques are available for the same analyte. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, which include assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.
This guide focuses on the comparative analysis of this compound, a key precursor in the synthesis of Iomeprol, a non-ionic, low-osmolar X-ray contrast agent. Accurate quantification of this intermediate is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
Comparative Analysis of Analytical Methods
The following sections detail the experimental protocols and performance data for HPLC-UV, GC-FID (with derivatization), and LC-MS/MS for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical analysis for its robustness, precision, and cost-effectiveness. For a polar and non-volatile compound like this compound, reversed-phase HPLC is a suitable approach.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient starting from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. A derivatization step is necessary to convert the polar functional groups (amines and hydroxyls) into more volatile and thermally stable derivatives. Silylation is a common derivatization technique for such compounds.
Experimental Protocol:
-
Derivatization:
-
Accurately weigh about 10 mg of the sample into a reaction vial.
-
Add 1 mL of anhydrous pyridine and 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.
-
Detector Temperature: 320°C.
-
Injection Volume: 1 µL (split ratio 20:1).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace-level impurities and for complex matrices.
Experimental Protocol:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A fast gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution.
-
Sample Preparation: Dilute the sample in the initial mobile phase to a concentration of approximately 10 µg/mL.
Performance Data Comparison
The following table summarizes the validation parameters for the three analytical methods, based on typical performance characteristics observed for similar pharmaceutical intermediates.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 1000 | 10 - 500 | 0.01 - 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 5 | 0.005 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 15 | 0.015 |
| Specificity | Good | Moderate (potential for interfering peaks from derivatization reagents) | Excellent |
| Analysis Time (per sample) | ~25 minutes | ~30 minutes (excluding derivatization) | ~10 minutes |
| Cost | Low | Low | High |
| Robustness | High | Moderate (sensitive to derivatization conditions) | High |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflows and the logical flow of the cross-validation process.
Figure 1: Experimental Workflows for the Three Analytical Methods.
Figure 2: Logical Flow of the Cross-Validation Process.
Discussion and Recommendations
The choice of the optimal analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method for routine quality control and release testing where high sensitivity is not a primary concern. Its robustness and precision make it a workhorse in many pharmaceutical laboratories.
-
GC-FID can be a viable alternative, particularly if a laboratory has more expertise or instrumentation for GC. However, the mandatory derivatization step adds complexity, time, and potential for variability, making it less ideal for high-throughput applications.
-
LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as the analysis of trace impurities or in complex sample matrices. While the initial instrument cost is higher, the short analysis time and minimal sample preparation can lead to higher throughput.
For a comprehensive quality control strategy, it is recommended to use HPLC-UV as the primary method for routine analysis due to its balance of performance and cost. LC-MS/MS should be employed for impurity profiling and in cases where lower detection limits are necessary.
Conclusion
The cross-validation of analytical methods for this compound demonstrates that HPLC-UV, GC-FID (with derivatization), and LC-MS/MS each offer distinct advantages and disadvantages. A thorough understanding of the performance characteristics of each method, as outlined in this guide, is essential for selecting the most appropriate technique to ensure the quality and consistency of Iomeprol production. The provided experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals in this endeavor.
Benchmarking Iomeprol intermediate-1 synthesis against industry standards
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Iomeprol intermediate-1, chemically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a critical step in the manufacturing of the non-ionic X-ray contrast agent Iomeprol. Efficiency, purity, and safety are paramount in the industrial production of this key intermediate. This guide provides an objective comparison of the established industrial synthesis route against alternative methods, supported by experimental data from publicly available resources.
Data Presentation: Quantitative Comparison of Synthesis Routes
The following table summarizes the key performance indicators for the industrial standard synthesis of this compound and a common alternative route. The industrial standard is characterized by a continuous process optimized for large-scale production, while the alternative route represents a more traditional batch process.
| Metric | Industry Standard (Continuous Process) | Alternative Synthesis (Batch Process) |
| Starting Material | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or its hydrochloride | 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid |
| Key Reagents | Iodine chloride | Thionyl chloride, Acetoxyacetyl chloride, 3-amino-1,2-propanediol |
| Overall Yield | Purified yield of 66-71% for the iodination step[1] | Reported yields can be lower and more variable |
| Product Purity (HPLC) | Approximately 99%[2] | Purity may be lower and require more extensive purification |
| Impurity Profile | Specific impurities like ABA monomethylester and ABA dimer are reduced to <0.04% and <0.01% respectively prior to iodination[3][4] | Impurity profiles can be more complex, potentially affecting downstream processes |
| Reaction Time | Continuous process allows for higher throughput | Batch processes are inherently slower for large quantities |
| Safety & Environment | Avoids the use of thionyl chloride, reducing hazardous waste gas treatment[5] | Use of thionyl chloride generates SO2 and HCl, requiring robust scrubbing systems |
| Scalability | Designed for large-scale industrial production[2][6] | May be less efficient and more costly to scale up |
Experimental Protocols
Industry Standard: Continuous Iodination of ABA
This protocol is based on descriptions of an industrial continuous process for the synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
1. Preparation and pH Adjustment:
-
5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride (ABA-HCl) is dissolved in water.
-
The pH of the solution is adjusted to approximately 2-3 with an aqueous solution of sodium hydroxide[2][6].
2. Iodination:
-
The solution is heated to a temperature between 60°C and 90°C[2].
-
Iodine chloride is added portion-wise as the iodinating agent. The pH is maintained between 2 and 3 before each addition[2][6].
3. Quenching:
-
After the iodination is complete, the reaction is quenched by adding a quenching reagent such as sodium bisulphite to react with any excess iodine chloride[6].
4. Decolorization and Crystallization:
-
The pH of the quenched reaction mixture is adjusted to above 4[2].
-
A decolorizing agent is added to the solution.
-
The mixture is then cooled to a temperature between 25°C and 45°C to induce crystallization[2].
5. Isolation and Purification:
-
The crystalline product is filtered and washed with water.
-
The final product is dried to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with a purity of approximately 99%[2].
Alternative Synthesis Route
This route represents a more classical approach to the synthesis of Iomeprol, which involves the formation of the intermediate in a multi-step batch process.
1. Dichloride Formation:
-
5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid is treated with thionyl chloride to produce the corresponding dichloride.
2. Acylation:
-
The resulting dichloride is then reacted with acetoxyacetyl chloride.
3. Methylation:
-
The acylated compound is methylated using a methylating agent like iodomethane.
4. Condensation and Deacetylation:
-
The N-methyl derivative is condensed with 3-amino-1,2-propanediol.
-
A subsequent deacetylation step with an alkali metal hydroxide yields Iomeprol, with the target intermediate being a precursor in this pathway.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the industry-standard synthesis and an alternative route for this compound.
Caption: Workflow for the industry-standard continuous synthesis of this compound.
Caption: A multi-step alternative synthesis pathway for Iomeprol.
Conclusion
The industrial synthesis of this compound has evolved towards a continuous process that prioritizes yield, purity, and safety. This method demonstrates significant advantages over older, multi-step batch processes, particularly in its avoidance of hazardous reagents and its suitability for large-scale, cost-effective production. For researchers and drug development professionals, understanding these different synthetic strategies is crucial for process optimization, cost analysis, and ensuring the final active pharmaceutical ingredient meets stringent quality standards. The continuous iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide represents the current benchmark for the efficient and safe production of this vital Iomeprol intermediate.
References
- 1. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]
- 6. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Iomeprol Intermediate-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical intermediates are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Iomeprol intermediate-1, a halogenated organic compound used in the synthesis of contrast agents.[1] Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The substance's classification as a halogenated organic compound necessitates caution to avoid potential health hazards.[2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption.[3] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[3] |
| Footwear | Closed-toe shoes | Protects feet from spills.[3] |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with a strict protocol to prevent environmental contamination and ensure personnel safety.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated waste. [4][5] this compound is an iodinated compound and therefore falls under the category of halogenated waste.[3]
-
Keep this waste stream separate from other chemical wastes such as heavy metals, strong acids or bases, and oxidizers.[4][5]
2. Waste Collection and Containment:
-
Use a designated, compatible, and clearly labeled hazardous waste container.[2][6] The container should be made of a material that will not react with the chemical, such as polyethylene.[6]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[2][4]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2][5] The label must clearly identify the contents, including "Halogenated Organic Waste" and "this compound," along with the approximate concentration and quantity.[4]
3. Storage of Waste Containers:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2][7]
-
Ensure the container is stored in secondary containment to mitigate any potential leaks.[4]
4. Final Disposal:
-
Do not dispose of this compound down the drain or by evaporation. [3][6] This is strictly prohibited to prevent environmental contamination.[8]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4]
-
Follow all institutional and local regulations for waste pickup and documentation.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | - Secure the area and ensure adequate ventilation.[6] - Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4] - Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[9] |
| Large Spill | - Evacuate the immediate area. - Alert your institution's emergency response team or EHS department immediately.[4] - Prevent the spill from entering drains or waterways.[8] |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Environmental Considerations and Recycling
Iodinated contrast media, including their intermediates, can persist in the environment and have been detected in water systems.[10][11] Some manufacturers have initiated recycling programs to recover iodine from waste contrast media, which can then be reused.[7][12] Researchers are encouraged to inquire with their suppliers about the availability of such take-back or recycling programs to minimize the environmental footprint of their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. echemi.com [echemi.com]
- 10. epos.myesr.org [epos.myesr.org]
- 11. researchgate.net [researchgate.net]
- 12. Avoiding and Recycling Contrast Media Waste [radiology.bayer.com]
Essential Safety and Logistical Information for Handling Iomeprol Intermediate-1
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical intermediates is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Iomeprol intermediate-1, a key component in the synthesis of the nonionic iodinated contrast agent Iomeprol.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. Based on available safety data for Iomeprol and general best practices for handling chemical intermediates, the following PPE is recommended.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. In cases of potential splashing, a face shield is also recommended. |
| Skin Protection | Wear protective gloves (e.g., nitrile or neoprene) and a protective clothing such as a lab coat or a disposable gown made of a resistant material.[1][2] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be worn.[1] This could range from a fit-tested N95 mask to a full face-piece chemical cartridge-type respirator, depending on the potential for airborne contaminants.[2] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices.[1] This includes washing hands thoroughly after handling and before eating, drinking, or smoking. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
1. Preparation:
- Ensure that a designated handling area, such as a chemical fume hood, is clean and operational.
- Verify that all necessary PPE is available and in good condition.
- Have spill control materials readily accessible.
- Review the Safety Data Sheet (SDS) for this compound before beginning any work. If the specific SDS for the intermediate is unavailable, consult the SDS for Iomeprol and treat the intermediate with a similar level of caution.
2. Handling:
- Don the appropriate PPE as outlined in the table above.
- Carefully weigh and transfer the chemical within a fume hood to avoid inhalation of any dust or vapors.
- Avoid direct contact with skin and eyes.
- Keep containers tightly closed when not in use to prevent contamination and potential exposure.[1]
3. Storage:
- Store this compound in a tightly closed container in a dry and well-ventilated place.[1]
- Specific storage temperatures may vary; for instance, stock solutions of similar compounds are often stored at -20°C for short-term and -80°C for long-term stability.[3] Always refer to the manufacturer's instructions for specific storage conditions.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Segregate waste contaminated with this compound from other laboratory waste.
- This includes empty containers, contaminated PPE (gloves, gowns), and any spill cleanup materials.
2. Disposal Method:
- All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
- Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.
- Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
